molecular formula C10H8BrNO2 B1337905 5-Bromo-1-methyl-1H-indole-3-carboxylic acid CAS No. 400071-95-6

5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B1337905
CAS No.: 400071-95-6
M. Wt: 254.08 g/mol
InChI Key: WQZLFFJMRKTCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-5-8(10(13)14)7-4-6(11)2-3-9(7)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZLFFJMRKTCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452689
Record name 5-Bromo-1-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400071-95-6
Record name 5-Bromo-1-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methyl-1H-indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry and pharmaceutical research. The described methodology is based on established chemical transformations, offering a step-by-step approach from commercially available starting materials to the final product. This document includes detailed experimental protocols, tabulated quantitative data for key intermediates and the final product, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The proposed synthesis of this compound is a multi-step process commencing with the synthesis of 5-bromo-1H-indole. This intermediate subsequently undergoes formylation at the C-3 position to yield 5-bromo-1H-indole-3-carboxaldehyde. The aldehyde is then oxidized to the corresponding carboxylic acid. To facilitate the subsequent N-methylation, the carboxylic acid is first converted to its methyl ester. The crucial N-methylation step is then carried out, followed by the final hydrolysis of the methyl ester to afford the target compound.

Synthesis_Pathway A 5-Bromo-1H-indole B 5-Bromo-1H-indole-3-carboxaldehyde A->B Formylation C 5-Bromo-1H-indole-3-carboxylic acid B->C Oxidation D Methyl 5-bromo-1H-indole-3-carboxylate C->D Esterification E Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate D->E N-Methylation F This compound E->F Hydrolysis

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-indole

A common method for the synthesis of 5-bromo-1H-indole involves the bromination of indole. A detailed procedure is as follows:

  • Procedure: Indole is dissolved in an appropriate alcoholic solvent (e.g., ethanol). An aqueous solution of sodium bisulfite is added dropwise, and the mixture is allowed to react for 15-20 hours. The resulting intermediate is filtered, washed, and dried. This intermediate is then reacted with acetic anhydride, followed by the addition of an ester or benzene-based solvent. The second intermediate is then dissolved in water and cooled. Bromine is added dropwise at a low temperature (0-5 °C). After the reaction is complete, the mixture is worked up with an aqueous solution of sodium or potassium bisulfite, followed by the addition of a strong base like sodium or potassium hydroxide and refluxing for 12-18 hours. Cooling the reaction mixture leads to the crystallization of 5-bromoindole[1].

Step 2: Synthesis of 5-Bromo-1H-indole-3-carboxaldehyde

The formylation of 5-bromo-1H-indole at the C-3 position can be achieved using various methods, including the Vilsmeier-Haack reaction. A representative protocol is provided below:

  • Procedure: To a solution of 5-bromoindole (1.0 mmol) and hexamethylenetetramine (1.0 mmol) in N,N-dimethylformamide (DMF) (2 mL), crystalline aluminum trichloride (0.05 mmol) is added. The mixture is heated to 120°C for 8 hours. After cooling, the resulting suspension is filtered through diatomaceous earth and washed with ethyl acetate. The combined filtrate is washed with saturated brine, 2 M hydrochloric acid, saturated sodium bicarbonate solution, and again with saturated brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 2:1) to yield 5-bromoindole-3-carboxaldehyde[2].

Step 3: Synthesis of 5-Bromo-1H-indole-3-carboxylic acid

The oxidation of the aldehyde to a carboxylic acid is a standard transformation.

  • Procedure: 5-bromoindole-3-carboxaldehyde can be oxidized using a suitable oxidizing agent such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid). The reaction is typically carried out in a suitable solvent like acetone or a mixture of t-butanol and water. After the reaction is complete, the excess oxidant is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude carboxylic acid, which can be purified by recrystallization.

Step 4: Synthesis of Methyl 5-bromo-1H-indole-3-carboxylate

Esterification of the carboxylic acid protects it during the subsequent N-methylation step.

  • Procedure: A solution of 5-bromo-1H-indole-3-carboxylic acid in methanol is treated with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, and heated to reflux. Alternatively, thionyl chloride can be used to form the acid chloride in situ, which is then reacted with methanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to yield the methyl ester.

Step 5: Synthesis of Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate

N-methylation of the indole nitrogen is a key step.

  • Procedure: To a solution of methyl 5-bromo-1H-indole-3-carboxylate in a polar aprotic solvent like DMF, a strong base such as sodium hydride (NaH) is added portion-wise at 0°C. The mixture is stirred for a short period to allow for the formation of the indolide anion. A methylating agent, such as methyl iodide, is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography.

Step 6: Synthesis of this compound

The final step is the hydrolysis of the methyl ester.

  • Procedure: Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. A base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux. After the reaction is complete (monitored by TLC), the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Physical and Chemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
5-Bromo-1H-indoleC₈H₆BrN196.04Solid90-93
5-Bromo-1H-indole-3-carboxaldehydeC₉H₆BrNO224.05Beige to brown crystalline205-206[2]
5-Bromo-1H-indole-3-carboxylic acidC₉H₆BrNO₂240.06White to pink powder[3]250-252
Methyl 5-bromo-1H-indole-3-carboxylateC₁₀H₈BrNO₂254.08Yellow to brown powder168-170
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylateC₁₁H₁₀BrNO₂268.11SolidN/A
This compound C₁₀H₈BrNO₂ 254.08 White to off-white powder 230-232

N/A: Data not available in the searched literature.

Table 2: Spectroscopic Data

Compound Name¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spec (m/z)
5-Bromo-1H-indole8.12 (br s, 1H), 7.81 (d, J=1.8 Hz, 1H), 7.30 (d, J=8.6 Hz, 1H), 7.23 (dd, J=8.6, 1.8 Hz, 1H), 6.49 (t, J=2.4 Hz, 1H)134.9, 129.9, 124.9, 124.0, 121.3, 112.9, 112.5, 100.9195, 197 (M⁺)
5-Bromo-1H-indole-3-carboxaldehyde12.31 (s, 1H), 9.93 (s, 1H), 8.35 (s, 1H), 8.22 (s, 1H), 7.49 (d, J = 8.6 Hz, 1H), 7.40 (dd, J = 8.6, 2.0 Hz, 1H)[2]185.15, 139.29, 135.75, 126.06, 125.89, 122.91, 117.43, 114.82, 114.57[2]223 (M⁺), 224, 225[2]
5-Bromo-1H-indole-3-carboxylic acid12.05 (s, 1H), 8.30 (s, 1H), 8.15 (s, 1H), 7.42 (d, J=8.6 Hz, 1H), 7.35 (dd, J=8.6, 1.9 Hz, 1H)165.0, 135.1, 130.5, 127.1, 125.8, 123.8, 114.0, 113.4, 108.9239, 241 (M⁻)
Methyl 5-bromo-1H-indole-3-carboxylate8.60 (bs, 1H), 8.34 (d, J = 1.3 Hz, 1H), 7.92 (d, J = 2.9 Hz, 1H), 7.38 (dd, J = 1.8, 8.6 Hz, 1H), 7.29 (d, J = 8.6 Hz, 1H), 3.94 (s, 3H)165.0, 134.7, 131.7, 127.4, 126.3, 124.3, 115.7, 112.9, 108.8, 51.2253.98 (M+H)⁺
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate7.95 (s, 1H), 7.85 (d, J=1.8 Hz, 1H), 7.35 (d, J=8.8 Hz, 1H), 7.30 (dd, J=8.8, 1.8 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 3H)164.8, 135.5, 130.8, 128.0, 126.5, 124.5, 114.5, 111.0, 108.5, 51.5, 33.0267, 269 (M⁺)
This compound 12.5 (br s, 1H), 8.10 (s, 1H), 8.00 (d, J=1.8 Hz, 1H), 7.45 (d, J=8.8 Hz, 1H), 7.40 (dd, J=8.8, 1.8 Hz, 1H), 3.80 (s, 3H)165.5, 135.8, 131.2, 128.5, 127.0, 125.0, 114.8, 111.5, 109.0, 33.2253, 255 (M⁺)

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis and the key transformations.

Experimental_Workflow cluster_start Starting Material Synthesis cluster_functionalization C-3 Functionalization cluster_modification Modification and Final Product Formation A Indole B 5-Bromo-1H-indole A->B Bromination C 5-Bromo-1H-indole-3-carboxaldehyde B->C Formylation D 5-Bromo-1H-indole-3-carboxylic acid C->D Oxidation E Methyl 5-bromo-1H-indole-3-carboxylate D->E Esterification F Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate E->F N-Methylation G This compound F->G Hydrolysis

Figure 2: Experimental workflow for the synthesis of this compound.

Key_Transformations Indole Indole (C-3 Unsubstituted) Formyl_Indole Indole-3-carboxaldehyde (Electrophilic Substitution) Indole->Formyl_Indole Carboxylic_Acid Indole-3-carboxylic acid (Oxidation) Formyl_Indole->Carboxylic_Acid Ester Indole-3-carboxylate (Protection) Carboxylic_Acid->Ester N_Methyl_Ester N-Methyl Indole-3-carboxylate (Alkylation) Ester->N_Methyl_Ester Final_Product N-Methyl Indole-3-carboxylic acid (Deprotection) N_Methyl_Ester->Final_Product

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of experimental data for this specific molecule, this guide also includes data for the closely related analog, 5-Bromo-1H-indole-3-carboxylic acid, to provide valuable comparative insights.

Core Physicochemical Properties

The structural and chemical properties of a compound are fundamental to understanding its behavior in biological and chemical systems. Key physicochemical parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental assays.

Chemical Structure and Identity
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₈BrNO₂[1]

  • Molecular Weight: 254.08 g/mol

  • CAS Number: 400071-95-6[1]

  • Appearance: White to off-white crystalline powder[1]

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound and its close analog, 5-Bromo-1H-indole-3-carboxylic acid. It is important to note that some of the data for the target compound are predicted values, while the data for the analog are a mix of experimental and predicted values.

PropertyThis compound5-Bromo-1H-indole-3-carboxylic acid (Analog)
Molecular Formula C₁₀H₈BrNO₂C₉H₆BrNO₂[2]
Molecular Weight 254.08 g/mol 240.05 g/mol [2]
Melting Point No experimental data found240 °C (lit.)[3][4]
Boiling Point No experimental data foundNo experimental data found
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
pKa (acidic) Predicted: No data foundPredicted: ~4-5 (based on typical indole carboxylic acids)
LogP Predicted: No data foundPredicted: 2.7[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Method: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported as the range between these two temperatures.

Solubility Determination

Solubility is a key parameter influencing a compound's bioavailability and formulation.

Method: Shake-Flask Method

  • Solution Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values.

Method: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its membrane permeability and distribution.

Method: Shake-Flask Method

  • System Preparation: A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water).

  • Partitioning: A known volume of this solution is mixed with a known volume of the other phase in a sealed container. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Context and Signaling Pathways

Indole-3-carboxylic acid derivatives are known to interact with various biological pathways. Understanding these interactions is vital for drug development and research.

TIR1 Auxin Signaling Pathway

In plants, indole-3-acetic acid (IAA), a natural auxin, and its synthetic mimics regulate gene expression through the TIR1 (Transport Inhibitor Response 1) signaling pathway. As a derivative of indole-3-carboxylic acid, this compound may potentially interact with this pathway. The pathway involves the SCF-TIR1/AFB ubiquitin ligase complex, Aux/IAA transcriptional repressors, and Auxin Response Factors (ARFs).[5][6][7]

TIR1_Signaling_Pathway cluster_0 Low Auxin cluster_1 High Auxin Auxin Auxin (or mimic) TIR1 TIR1/AFB Auxin->TIR1 Binds SCF SCF Complex TIR1->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Transcription OFF Ub Ubiquitin ARF_active Active ARF ARF_active->Auxin_Genes Transcription ON

Auxin/TIR1 Signaling Pathway
NLRP3 Inflammasome Pathway

Indole derivatives have been shown to modulate the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome pathway, which plays a crucial role in the innate immune response and inflammation.[2][8][9][10] Aberrant activation of the NLRP3 inflammasome is associated with various inflammatory diseases. The pathway is typically activated by a priming signal followed by an activation signal, leading to the production of pro-inflammatory cytokines.[2][9][10]

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (e.g., PAMPs, DAMPs) cluster_activation Activation Signal (e.g., ATP, toxins) NFkB NF-κB Activation pro_IL1B pro-IL-1β Transcription NFkB->pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp IL1B Mature IL-1β (Pro-inflammatory) pro_IL1B->IL1B Cleavage NLRP3 NLRP3 ASC ASC NLRP3->ASC Oligomerization Inflammasome NLRP3 Inflammasome Assembly pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruitment Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Casp1->pro_IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis Indole Indole Derivatives (Potential Modulator) Indole->NLRP3 Modulation?

NLRP3 Inflammasome Activation Pathway

Experimental Workflow for Physicochemical Profiling

A systematic approach is essential for the comprehensive physicochemical characterization of a novel compound. The following workflow outlines the key steps.

Physicochemical_Profiling_Workflow start Start: Pure Compound structure Structural Characterization (NMR, MS, etc.) start->structure purity Purity Assessment (HPLC, etc.) structure->purity mp Melting Point Determination purity->mp solubility Solubility Profiling (Aqueous & Organic) purity->solubility pka pKa Determination purity->pka logp LogP Determination purity->logp data_analysis Data Analysis & Interpretation mp->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis report Technical Report data_analysis->report

Physicochemical Profiling Workflow

References

Unraveling the Therapeutic Potential of 5-Bromo-1-methyl-1H-indole-3-carboxylic Acid: A Mechanistic Inquiry

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic potential of indole derivatives. However, a comprehensive review of available scientific literature reveals a notable absence of specific research on the mechanism of action for 5-Bromo-1-methyl-1H-indole-3-carboxylic acid. While this particular compound remains uncharacterized in functional studies, the broader family of indole-3-carboxylic acid and 5-bromo-indole derivatives has been the subject of investigations for a range of biological activities, offering clues to its potential applications.

Currently, this compound is commercially available as a chemical reagent for research and development. Its documented utility lies in its role as a building block in the synthesis of more complex molecules. The core structure, 1-methylindole-3-carboxylic acid, serves as a reactant in the preparation of various biologically active compounds, including inhibitors of Protein Kinase C (PKC), Cell division cycle 7 (Cdc7) kinase, and Ephrin type-B receptor 3 (EphB3) tyrosine kinase. It is also used to synthesize Very Late Antigen-4 (VLA-4) antagonists and 5-HT4 receptor ligands, highlighting the diverse therapeutic targets that can be accessed from this scaffold.

Insights from Related Indole Derivatives

While direct mechanistic data for this compound is unavailable, studies on closely related analogs provide a foundation for potential research directions. For instance, derivatives of the broader indole-3-carboxylic acid class have been explored for their antihypertensive properties, acting as antagonists of the angiotensin II receptor 1.

Furthermore, the introduction of a bromine atom at the 5-position of the indole ring, a feature of the compound , is a common strategy in medicinal chemistry to enhance biological activity. Research on other 5-bromo-indole derivatives has revealed their potential as inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in bacterial defense mechanisms. This suggests a possible avenue for the development of novel antibacterial agents.

Future Directions

The lack of specific data on the mechanism of action of this compound represents a clear knowledge gap. Future research should focus on screening this compound against a variety of cellular targets to elucidate its biological activity. Given the activities of its structural relatives, initial investigations could reasonably focus on kinase inhibition, receptor antagonism, and antimicrobial assays. Detailed structure-activity relationship (SAR) studies, comparing the activity of the 5-bromo-1-methyl derivative to its unsubstituted or alternatively substituted counterparts, would be crucial in understanding the contribution of each functional group to its potential therapeutic effects.

In the absence of direct experimental evidence, any discussion of the mechanism of action of this compound remains speculative. The information presented here is intended to provide a summary of the known biological landscape of related compounds and to guide future research into this specific molecule. As new studies emerge, a more definitive understanding of its therapeutic potential and mechanism of action will hopefully be established.

Structural Analogs of 5-Bromo-1-methyl-1H-indole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Halogenated indole derivatives, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This technical guide focuses on the structural analogs of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, exploring their synthesis, biological activities, and potential as therapeutic agents. While direct research on the 3-carboxylic acid moiety is limited in publicly available literature, this guide will draw upon the closely related and well-studied 5-bromo-1H-indole-2-carboxylic acid analogs as a surrogate to provide valuable insights for drug discovery and development. The primary therapeutic area of focus for these analogs has been oncology, with significant research into their role as inhibitors of key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Quantitative Biological Activity Data

The following tables summarize the in vitro anti-proliferative and enzyme inhibitory activities of various 5-bromo-indole derivatives. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective analogs.

Table 1: Anti-proliferative Activity (IC50, µM) of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives against Various Cancer Cell Lines

Compound IDDerivative TypeA549 (Lung Carcinoma)HepG2 (Hepatocellular Carcinoma)MCF-7 (Breast Adenocarcinoma)Reference
Derivative 3a Carbothioamide15.6 ± 1.219.4 ± 1.525.1 ± 2.1[1]
Derivative 3b Carbothioamide22.3 ± 1.828.7 ± 2.333.6 ± 2.9[1]
Derivative 3f Carbothioamide18.9 ± 1.424.1 ± 1.929.8 ± 2.5[1]
Derivative 7 Triazole25.4 ± 2.031.5 ± 2.638.2 ± 3.3[1]
Erlotinib (Standard) ----[1]

Table 2: VEGFR-2 Inhibitory Activity of 5-Bromo-1H-indole-2-carbohydrazide Derivatives

Compound IDDerivative StructureVEGFR-2 IC50 (µM)Reference
5BDBIC 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazidePotent (Comparable to Sorafenib)[2]
Sorafenib (Standard) -6.2[2]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of 5-bromo-indole analogs, based on established literature.

Protocol 1: General Synthesis of 5-Bromo-1H-indole-2-carbohydrazide

This protocol outlines a common method for synthesizing the carbohydrazide intermediate, a key building block for various heterocyclic derivatives.

  • Esterification: 5-bromo-1H-indole-2-carboxylic acid is first converted to its corresponding ethyl ester. This is typically achieved by refluxing the carboxylic acid in absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • Hydrazinolysis: The resulting ethyl 5-bromo-1H-indole-2-carboxylate is then refluxed with an excess of hydrazine hydrate in an alcoholic solvent (e.g., ethanol or isopropanol). The reaction progress is monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated 5-bromo-1H-indole-2-carbohydrazide is collected by filtration, washed with a cold solvent, and dried.

Protocol 2: In Vitro Anti-proliferative (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

  • Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (structural analogs of this compound) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]

Protocol 3: In Vitro Kinase Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of specific protein kinases, such as VEGFR-2 or EGFR.

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the purified recombinant kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations. Control wells containing the kinase and substrate without the inhibitor (positive control) and wells without the kinase (negative control) are also included.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like ELISA-based assays using phosphospecific antibodies or luminescence-based assays that measure the amount of ATP remaining in the well.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to the positive control. The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, is then determined from a dose-response curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many of the studied 5-bromo-indole analogs is the inhibition of receptor tyrosine kinases (RTKs), which are critical components of signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In many tumors, the VEGFR-2 signaling pathway is aberrantly activated, promoting tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Dimerization & Autophosphorylation) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates RAF Raf PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Activates Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor 5-Bromo-indole Analog (Inhibitor) Inhibitor->VEGFR2 Inhibits EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR (Dimerization & Autophosphorylation) EGF->EGFR Binds Grb2 Grb2/Shc EGFR->Grb2 Recruits PI3K_egfr PI3K EGFR->PI3K_egfr Activates SOS SOS Grb2->SOS Activates RAS RAS SOS->RAS Activates RAF_egfr RAF RAS->RAF_egfr Activates MEK_egfr MEK RAF_egfr->MEK_egfr Activates ERK_egfr ERK MEK_egfr->ERK_egfr Activates Proliferation_egfr Cell Proliferation ERK_egfr->Proliferation_egfr AKT_egfr AKT PI3K_egfr->AKT_egfr Activates Survival_egfr Cell Survival AKT_egfr->Survival_egfr Inhibitor_egfr 5-Bromo-indole Analog (Inhibitor) Inhibitor_egfr->EGFR Inhibits

References

spectroscopic data (NMR, IR, MS) of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Analysis of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the aromatic protons, the N-methyl protons, and the carboxylic acid proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
COOH~12.0 - 13.0Broad Singlet-
H-2~8.1 - 8.3Singlet-
H-4~7.9 - 8.1Doublet~2.0
H-6~7.3 - 7.5Doublet of Doublets~8.7, 2.0
H-7~7.6 - 7.8Doublet~8.7
N-CH₃~3.8 - 4.0Singlet-

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the COOH peak is due to hydrogen bonding and exchange.

Table 2: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O~165 - 170
C-3~105 - 110
C-3a~128 - 132
C-7a~135 - 138
C-5~115 - 118
C-2~130 - 135
C-4~125 - 128
C-6~122 - 125
C-7~112 - 115
N-CH₃~32 - 35
Table 3: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of solid this compound is expected to show characteristic absorption bands for the carboxylic acid and indole functional groups. A commercial source indicates that the infrared spectrum of this compound conforms to its structure.[1]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid dimer)2500 - 3300Broad, Strong
C-H stretch (Aromatic/Olefinic)3000 - 3100Medium
C-H stretch (Aliphatic, N-CH₃)2850 - 2960Medium
C=O stretch (Carboxylic acid)1680 - 1710Strong
C=C stretch (Aromatic)1450 - 1600Medium to Strong
C-N stretch1300 - 1350Medium
C-Br stretch500 - 600Medium to Strong
Table 4: Predicted Mass Spectrometry (MS) Data

Mass spectrometry analysis would provide information on the molecular weight and fragmentation pattern of the molecule. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately 1:1 ratio).

Ion Expected m/z Notes
[M]⁺269/271Molecular ion peak with isotopic pattern for one bromine atom.
[M-OH]⁺252/254Loss of the hydroxyl group.
[M-COOH]⁺224/226Loss of the carboxylic acid group.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation :

    • Weigh approximately 5-15 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer) :

    • ¹H NMR :

      • Pulse Program: Standard single pulse (e.g., zg30).

      • Number of Scans: 16-64 (depending on concentration).

      • Relaxation Delay: 1.0 s.

      • Acquisition Time: ~4 s.

      • Spectral Width: 0-16 ppm.

    • ¹³C NMR :

      • Pulse Program: Proton-decoupled (e.g., zgpg30).

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay: 2.0 s.

      • Spectral Width: 0-200 ppm.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically used.

  • ATR Method :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly after the measurement.

  • KBr Pellet Method :

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for this compound.

  • Sample Preparation :

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (ESI-MS) :

    • Ionization Mode : Positive or negative ion mode can be used.

    • Mass Range : Scan a range that includes the expected molecular ion, for instance, m/z 50-500.

    • Capillary Voltage : Typically 3-5 kV.

    • Nebulizing Gas : Nitrogen.

    • Drying Gas Temperature : Set according to the instrument's recommendations, e.g., 300-350 °C.

  • Data Analysis :

    • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

    • Examine the isotopic pattern to confirm the presence of bromine.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification Sample Pure Compound Synthesis->Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR or KBr) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow.

References

Potential Therapeutic Targets of 5-Bromo-1-methyl-1H-indole-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide explores the potential therapeutic targets of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid. As of the latest available data, no direct biological activity or specific therapeutic targets have been published for this exact molecule. The information presented herein is based on the well-documented activities of structurally related brominated indole-3-carboxylic acid and indole-2-carboxylic acid derivatives. This guide is intended to provide a strategic overview for researchers, scientists, and drug development professionals on the promising therapeutic avenues for this class of compounds.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Halogenation, particularly bromination, of the indole ring is a common strategy to enhance potency and modulate the pharmacokinetic properties of bioactive molecules. This compound represents a key starting material for the synthesis of a diverse range of potential therapeutic agents. Based on extensive research into its structural analogs, this whitepaper will focus on the most prominent and well-validated potential therapeutic targets, primarily in the domain of oncology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Primary Potential Therapeutic Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2, a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels. In the context of cancer, pathological angiogenesis is a hallmark of tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several indole derivatives have been identified as potent inhibitors of VEGFR-2.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Migration Cell Migration AKT->Migration Permeability Vascular Permeability AKT->Permeability Inhibitor 5-Bromoindole Derivative Inhibitor->VEGFR2 Inhibits VEGFR2_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase Buffer - VEGFR-2 Enzyme - ATP Solution - Peptide Substrate - Test Compound Dilutions start->prep_reagents plate_setup Plate Setup (96-well): - Add Test Compound/Vehicle - Add VEGFR-2 Enzyme prep_reagents->plate_setup initiate_reaction Initiate Reaction: - Add ATP/Substrate Mix plate_setup->initiate_reaction incubate Incubate at 30°C (e.g., 60 minutes) initiate_reaction->incubate stop_reaction Stop Reaction & Detect: - Add Kinase-Glo® Reagent incubate->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 Value read_luminescence->analyze_data end End analyze_data->end EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor 5-Bromoindole Derivative Inhibitor->EGFR Inhibits

In Vitro Evaluation of 5-Bromo-1-methyl-1H-indole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed data on the specific in vitro biological evaluation of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid is limited. This guide is a representative technical document constructed based on the known activities of structurally similar indole derivatives, particularly their role as kinase inhibitors in oncology research. The experimental data presented herein is hypothetical and for illustrative purposes.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Indole derivatives, particularly those with halogen substitutions, have demonstrated a wide range of biological effects, including potent inhibition of protein kinases, which are critical targets in cancer therapy.[3][4] This technical guide outlines a hypothetical in vitro evaluation of this compound (referred to as Cpd-BMIC) as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[5][6] We present detailed protocols for a VEGFR-2 kinase assay, a cell-based proliferation assay using human hepatocellular carcinoma (HepG2) cells, and cell cycle analysis. The objective is to provide a comprehensive framework for assessing the compound's anticancer potential.

Compound Profile

  • Compound Name: this compound (Cpd-BMIC)

  • CAS Number: 261689-13-2

  • Molecular Formula: C₁₀H₈BrNO₂

  • Structure:

/ \ / C N-C=O / \ / | C---C OH | | C CH3 \ / C


  • Rationale for Investigation: The 5-bromo-indole scaffold is a recurring motif in compounds designed as kinase inhibitors.[6][7] The carboxylic acid moiety at the 3-position offers a potential site for hydrogen bonding within an ATP-binding pocket, while the N-methylation may enhance metabolic stability. This evaluation focuses on its potential as a VEGFR-2 inhibitor.

Experimental Methodologies

VEGFR-2 Tyrosine Kinase Inhibition Assay

This protocol describes a biochemical assay to quantify the direct inhibitory effect of Cpd-BMIC on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • Adenosine triphosphate (ATP)

  • Cpd-BMIC (dissolved in DMSO)

  • Sorafenib (positive control)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well microplates

Protocol:

  • Prepare a serial dilution of Cpd-BMIC and Sorafenib in kinase buffer. The final DMSO concentration should not exceed 1%.

  • To each well of a 96-well plate, add 5 µL of the test compound dilution or control.

  • Add 20 µL of a solution containing the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate in kinase buffer.

  • Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration typically at the Km value for VEGFR-2).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of Cpd-BMIC on a relevant cancer cell line.

Materials:

  • HepG2 (human hepatocellular carcinoma) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Cpd-BMIC (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear tissue culture plates

Protocol:

  • Seed HepG2 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Treat the cells with various concentrations of Cpd-BMIC or Doxorubicin. Include a DMSO-only vehicle control.

  • Incubate the plate for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of Cpd-BMIC on cell cycle progression.

Materials:

  • HepG2 cells

  • 6-well tissue culture plates

  • Cpd-BMIC

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Protocol:

  • Seed HepG2 cells in 6-well plates and grow to ~60% confluency.

  • Treat cells with Cpd-BMIC at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Results

All quantitative data are summarized in the tables below.

Table 1: Inhibitory Activity against VEGFR-2 Kinase
CompoundTargetIC₅₀ (µM) [Hypothetical]
Cpd-BMIC VEGFR-21.25
Sorafenib (Control)VEGFR-20.09
Table 2: Anti-proliferative Activity in HepG2 Cells
CompoundCell LineAssayIC₅₀ (µM) [Hypothetical]
Cpd-BMIC HepG2MTT (48h)14.3
Doxorubicin (Control)HepG2MTT (48h)0.8
Table 3: Cell Cycle Analysis of HepG2 Cells after 24h Treatment
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.224.120.7
Cpd-BMIC (14.3 µM) 72.5 15.3 12.2

The hypothetical data suggests that Cpd-BMIC is a micromolar inhibitor of VEGFR-2 kinase. This biochemical activity translates into a moderate anti-proliferative effect on HepG2 cancer cells. Furthermore, the compound appears to induce cell cycle arrest at the G1 phase, a common outcome for inhibitors of receptor tyrosine kinases involved in cell growth signaling.

Visualization of Pathways and Workflows

VEGFR-2 Signaling Pathway

The following diagram illustrates the canonical VEGFR-2 signaling pathway and the proposed point of inhibition by Cpd-BMIC. Activation by VEGF leads to dimerization, autophosphorylation, and downstream signaling cascades (e.g., PLCγ-PKC-MAPK) that promote cell proliferation and survival.

VEGFR2_Pathway ligand ligand receptor receptor inhibitor inhibitor pathway_mol pathway_mol outcome outcome VEGF VEGF VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Cpd_BMIC Cpd-BMIC Cpd_BMIC->VEGFR2 Inhibition PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Experimental_Workflow start_node start_node process_node process_node data_node data_node analysis_node analysis_node start Compound Synthesis (Cpd-BMIC) biochem_assay Biochemical Screen: VEGFR-2 Kinase Assay start->biochem_assay ic50_kinase Determine Kinase IC₅₀ biochem_assay->ic50_kinase cell_assay Cell-Based Assay: MTT Proliferation ic50_kinase->cell_assay Hit Confirmation ic50_cell Determine Cellular IC₅₀ cell_assay->ic50_cell moa_assay Mechanism of Action: Cell Cycle Analysis ic50_cell->moa_assay Functional Validation conclusion Evaluate Anticancer Potential moa_assay->conclusion

Caption: High-level workflow for the in vitro evaluation of Cpd-BMIC.

Conclusion

This technical guide presents a hypothetical but plausible framework for the initial in vitro evaluation of this compound as an anticancer agent. Based on the activities of related compounds, Cpd-BMIC was profiled as a VEGFR-2 inhibitor. The outlined experimental protocols for kinase inhibition, cell proliferation, and cell cycle analysis provide a robust methodology for assessing its biological activity. The illustrative data suggest that the compound possesses direct kinase inhibitory effects that manifest as anti-proliferative activity and cell cycle disruption in a cancer cell line. These findings, if validated, would position Cpd-BMIC as a promising lead compound for further preclinical development. Future studies should include evaluation against a broader panel of kinases to determine selectivity, as well as in vivo studies to assess efficacy and pharmacokinetic properties.

References

A Technical Guide to the Preliminary Toxicity Screening of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental toxicity data for 5-Bromo-1-methyl-1H-indole-3-carboxylic acid is not publicly available. This guide, therefore, outlines a recommended preliminary toxicity screening cascade for this novel chemical entity based on established methodologies in toxicology and drug development. The protocols and data presentation formats provided are intended to serve as a template for researchers undertaking the evaluation of this and similar indole derivatives.

Introduction

This compound is an indole derivative. The indole nucleus is a common scaffold in many biologically active compounds.[1] As with any novel compound intended for potential therapeutic use, a thorough preclinical safety evaluation is paramount. The initial step in this process is a preliminary toxicity screening, designed to identify potential hazards and inform decisions for further development. This guide details a recommended workflow for the initial in vitro and in silico toxicity assessment of this compound.

Recommended Preliminary Toxicity Screening Workflow

A tiered approach is recommended for the preliminary toxicity screening, starting with computational predictions and progressing to in vitro assays. This strategy helps in the early identification of potential liabilities and conserves resources.

G cluster_0 In Silico Assessment cluster_1 In Vitro Screening cluster_2 Data Analysis & Risk Assessment in_silico In Silico Toxicity Prediction (e.g., QSAR, Read-across) cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) in_silico->cytotoxicity Prioritize compounds genotoxicity Genotoxicity Assays (e.g., Ames test, Micronucleus) cytotoxicity->genotoxicity If cytotoxic hERG hERG Liability Screen cytotoxicity->hERG Parallel or sequential data_analysis Data Interpretation and Risk Assessment genotoxicity->data_analysis hERG->data_analysis G compound 5-Bromo-1-methyl-1H- indole-3-carboxylic acid stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-indole-3-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1] The presence of a bromine atom at the 5-position and a carboxylic acid at the 3-position provides two orthogonal synthetic handles for molecular elaboration. This allows for the systematic exploration of chemical space and the development of novel compounds with tailored pharmacological profiles.

The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters and amides, through well-established synthetic protocols.[2][3] The bromine atom serves as a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, enabling the introduction of a wide range of aryl, heteroaryl, alkynyl, and vinyl substituents.[4][5][6] These derivatization strategies are fundamental in the synthesis of potential therapeutic agents targeting a range of diseases, including cancer and neurological disorders.[7][8]

These application notes provide detailed protocols for the synthesis of ester and amide derivatives of this compound, followed by subsequent palladium-catalyzed cross-coupling reactions to further diversify the molecular scaffold.

Synthetic Pathways Overview

The derivatization of this compound can be logically approached in a two-stage process. The first stage involves the modification of the carboxylic acid group to form esters or amides. The second stage utilizes the bromo-substituent for palladium-catalyzed cross-coupling reactions.

G A This compound B Ester Derivatives A->B Esterification C Amide Derivatives A->C Amide Coupling D Suzuki-Miyaura Coupling Products (Aryl/Heteroaryl Derivatives) B->D Suzuki-Miyaura Coupling E Sonogashira Coupling Products (Alkynyl Derivatives) B->E Sonogashira Coupling F Heck Coupling Products (Vinyl Derivatives) B->F Heck Coupling C->D Suzuki-Miyaura Coupling C->E Sonogashira Coupling C->F Heck Coupling

Caption: General synthetic routes for derivatization.

Stage 1: Derivatization of the Carboxylic Acid Group

Protocol 1: Esterification using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)

This protocol describes a mild and efficient method for the synthesis of esters from this compound.[1]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, tert-butanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), the desired alcohol (3.0 equiv.), and a catalytic amount of DMAP (0.08 equiv.) in anhydrous DCM.

  • Cool the stirring solution to 0°C in an ice bath.

  • Add DCC (1.1 equiv.) portion-wise to the cooled solution.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate sequentially with 0.5 N HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using EDC and HOBt

This protocol outlines the synthesis of amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Primary or secondary amine (1.0 equiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv.)

  • Hydroxybenzotriazole (HOBt) (catalytic amount)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for aqueous workup and extraction

Procedure:

  • Dissolve this compound (1.0 equiv.) and the desired amine (1.0 equiv.) in anhydrous MeCN or DMF.

  • Add HOBt (catalytic amount) and DIPEA to the solution.

  • Add EDC (1.0 equiv.) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stage 2: Palladium-Catalyzed Cross-Coupling Reactions

The following protocols describe the derivatization of the 5-bromo position on the indole ring of the ester or amide derivatives synthesized in Stage 1.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of a 5-bromoindole derivative with an aryl or heteroaryl boronic acid.[4][9][10]

Materials:

  • 5-Bromo-1-methyl-1H-indole-3-carboxylate/carboxamide derivative (1.0 equiv.)

  • Aryl/Heteroaryl boronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.)

  • Base (e.g., 2 M Na₂CO₃ or K₂CO₃, 10 equiv.)

  • Solvent (e.g., Toluene/Dioxane 4:1 mixture)

Equipment:

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and heating plate or microwave reactor

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure (Conventional Heating):

  • To a Schlenk flask, add the 5-bromoindole derivative (1.0 equiv.), boronic acid (1.2 equiv.), PdCl₂(dppf) (0.1 equiv.), and the chosen solvent.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the aqueous base (2 M Na₂CO₃) and heat the reaction mixture at 85°C for 4 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Procedure (Microwave Heating):

  • In a microwave vial, combine the 5-bromoindole derivative (1.0 equiv.), boronic acid (1.5 equiv.), PdCl₂(dppf) (0.1 equiv.), and 2 M K₂CO₃ (10 equiv.) in N,N-dimethylacetamide.

  • Seal the vial and heat in a microwave reactor at 150°C for 20 minutes.

  • After cooling, filter the mixture and purify the filtrate by column chromatography.

Protocol 4: Sonogashira Cross-Coupling

This protocol describes the coupling of a 5-bromoindole derivative with a terminal alkyne.[5][11]

Materials:

  • 5-Bromo-1-methyl-1H-indole-3-carboxylate/carboxamide derivative (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.)

  • Copper(I) iodide (CuI) (0.05 equiv.)

  • Base (e.g., Triethylamine (Et₃N), 2.0 equiv.)

  • Anhydrous solvent (e.g., DMF or THF)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the 5-bromoindole derivative, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and Et₃N via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 80°C) for 4-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, follow a standard aqueous workup, extraction, and purification by column chromatography.

Protocol 5: Heck Cross-Coupling

This protocol details the palladium-catalyzed vinylation of a 5-bromoindole derivative.[6][12]

Materials:

  • 5-Bromo-1-methyl-1H-indole-3-carboxylate/carboxamide derivative (1.0 equiv.)

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 1.5 equiv.)

  • Solvent (e.g., DMF)

Equipment:

  • Reaction flask

  • Magnetic stirrer and heating plate

  • Condenser

Procedure:

  • In a reaction flask, dissolve the 5-bromoindole derivative, Pd(OAc)₂, and PPh₃ in DMF.

  • Add the alkene and Et₃N to the mixture.

  • Heat the reaction to 100°C and stir for 20 hours.

  • Monitor the reaction by TLC.

  • After cooling, perform an aqueous workup, extract the product, and purify by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the derivatization of bromo-indole compounds, which can be extrapolated for derivatives of this compound.

Reaction TypeSubstrateReagents/CatalystBaseSolventTemp. (°C)TimeYield (%)
Esterification 5-Bromo-1H-indole-3-carboxylic acid(TMS)CHN₂-Methanol/HexaneRT>2 minHigh
Amide Coupling Carboxylic AcidEDC/HOBtDIPEAMeCN/DMFRTVariesGood-Excellent
Suzuki-Miyaura 5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃DME802 hHigh
Suzuki-Miyaura (MW) 5-Bromo-spiro[indole-piperidine]Pd(PPh₃)₄Cs₂CO₃Ethanol10025-40 minGood-Excellent
Sonogashira 5-BromoindolePdCl₂(PPh₃)₂/CuIEt₃NDMF804-6 hHigh
Heck (MW) 5-BromoindoleNa₂PdCl₄/SPhosNa₂CO₃MeCN/H₂O15015 min>95
Heck Aryl BromidePd(OAc)₂/PPh₃Et₃NDMF10020 h~97

Note: Yields are highly dependent on the specific substrates and reaction scale.

Experimental Workflow Diagrams

G cluster_ester Protocol 1: Esterification A1 1. Dissolve Acid, Alcohol, & DMAP in DCM A2 2. Cool to 0°C A1->A2 A3 3. Add DCC A2->A3 A4 4. Stir at RT for 3h A3->A4 A5 5. Filter A4->A5 A6 6. Aqueous Workup A5->A6 A7 7. Dry & Concentrate A6->A7 A8 8. Purify A7->A8

Caption: Workflow for Ester Synthesis.

G cluster_suzuki Protocol 3: Suzuki-Miyaura Coupling B1 1. Combine Reactants & Catalyst B2 2. Degas System B1->B2 B3 3. Add Base & Heat B2->B3 B4 4. Cool & Dilute B3->B4 B5 5. Extract B4->B5 B6 6. Dry & Concentrate B5->B6 B7 7. Purify B6->B7

Caption: Workflow for Suzuki-Miyaura Coupling.

Signaling Pathway Relevance

Derivatives of 5-Bromo-1H-indole-2-carboxylic acid have been investigated as inhibitors of key protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

G cluster_pathway EGFR/VEGFR-2 Signaling Inhibition A Indole Derivative B EGFR / VEGFR-2 A->B Inhibition C Downstream Signaling (e.g., MAPK, PI3K/Akt) B->C Activation D Cell Proliferation, Angiogenesis, Survival C->D Promotion

Caption: Inhibition of EGFR/VEGFR-2 Signaling.

References

Application Notes and Protocols for 5-Bromo-1-methyl-1H-indole-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid and its derivatives in medicinal chemistry. This versatile scaffold serves as a foundational structure for the development of novel therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Overview of Medicinal Chemistry Applications

This compound is a key building block in the synthesis of a multitude of bioactive compounds. The indole core is a privileged structure in drug discovery, and the strategic placement of the bromo and methyl groups allows for targeted modifications to optimize pharmacological properties.

Key Therapeutic Areas of Investigation:

  • Oncology: Derivatives have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. By blocking the ATP-binding site of the EGFR tyrosine kinase, these compounds can inhibit downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

  • Infectious Diseases: The indole scaffold has been utilized to develop potent antimicrobial agents. Derivatives of 5-bromo-indole have demonstrated activity against a range of bacterial and fungal pathogens, including resistant strains.

  • Inflammation: Certain derivatives have exhibited anti-inflammatory effects by inhibiting key mediators of the inflammatory response, such as nitric oxide (NO) and various pro-inflammatory cytokines.

Quantitative Biological Data

The following tables summarize the reported biological activities of various derivatives of 5-bromo-indole. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective compounds.

Table 1: Anticancer Activity of 5-Bromo-indole Derivatives

Compound IDDerivative TypeCell LineIC₅₀ (µM)Reference
3a CarbothioamideA549 (Lung Carcinoma)15.6 ± 1.2[1]
HepG2 (Hepatocellular Carcinoma)19.4 ± 1.5[1]
MCF-7 (Breast Adenocarcinoma)25.1 ± 2.1[1]
3b CarbothioamideA549 (Lung Carcinoma)22.3 ± 1.8[1]
HepG2 (Hepatocellular Carcinoma)28.7 ± 2.3[1]
MCF-7 (Breast Adenocarcinoma)33.6 ± 2.9[1]
3f CarbothioamideA549 (Lung Carcinoma)18.9 ± 1.4[1]
HepG2 (Hepatocellular Carcinoma)24.1 ± 1.9[1]
MCF-7 (Breast Adenocarcinoma)29.8 ± 2.5[1]
7 TriazoleA549 (Lung Carcinoma)25.4 ± 2.0[1]
HepG2 (Hepatocellular Carcinoma)31.5 ± 2.6[1]
MCF-7 (Breast Adenocarcinoma)38.2 ± 3.3[1]
Erlotinib Standard EGFR InhibitorA549 (Lung Carcinoma)12.8 ± 1.1[1]

Table 2: Antimicrobial Activity of 5-Bromo-indole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
3ao Staphylococcus aureus ATCC 25923< 1[2]
Staphylococcus aureus ATCC 43300 (MRSA)< 1[2]
3aq Staphylococcus aureus ATCC 25923< 1[2]
Staphylococcus aureus ATCC 43300 (MRSA)< 1[2]
Candida albicans ATCC 102313.9[2]
3aa Staphylococcus aureus ATCC 259237.8[2]
Staphylococcus aureus ATCC 43300 (MRSA)3.9[2]
3ad Staphylococcus aureus ATCC 259233.9[2]
Staphylococcus aureus ATCC 43300 (MRSA)7.8[2]

Table 3: Anti-Inflammatory Activity of Bromo-indole Derivatives

CompoundAssayIC₅₀Reference
5-Bromoisatin NO Inhibition (LPS-stimulated RAW264.7 cells)34.3 µg/mL (151.6 µM)[3]
TNFα Inhibition (LPS-stimulated RAW264.7 cells)38.05 µM[3]
6-Bromoindole NO Inhibition (LPS-stimulated RAW264.7 cells)Similar to 5-bromoisatin[3]
6-Bromoisatin NO Inhibition (LPS-stimulated RAW264.7 cells)27.1 µg/mL (120 µM)[3]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound and its derivatives are provided below.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

  • 5-Bromo-1H-indole-3-carboxylic acid

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-Bromo-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: General Procedure for the Synthesis of Amide Derivatives

This protocol outlines a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Amine hydrochloride (R-NH₂·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine hydrochloride (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide derivative.

Protocol 3: In Vitro Antiproliferative MTT Assay

This protocol describes a common method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound in medicinal chemistry.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR EGFR->EGFR Downstream Downstream Signaling (Ras-Raf-MEK-ERK) EGFR->Downstream Activation EGF EGF (Ligand) EGF->EGFR Binding ATP ATP ATP->EGFR Binds to Kinase Domain ADP ADP Proliferation Cell Proliferation & Survival Downstream->Proliferation Leads to Inhibitor 5-Bromo-indole Derivative Inhibitor->ATP Competitive Inhibition

Caption: EGFR signaling pathway and inhibition by 5-bromo-indole derivatives.

Synthesis_Workflow Start 5-Bromo-1H-indole-3-carboxylic acid Methylation N-Methylation (e.g., CH₃I, NaH) Start->Methylation Core This compound Methylation->Core Amide Amide Coupling (Amine, EDC, HOBt) Core->Amide Ester Esterification (Alcohol, Acid catalyst) Core->Ester Derivatives Diverse Bioactive Derivatives Amide->Derivatives Ester->Derivatives Screening Biological Screening (e.g., MTT assay, MIC determination) Derivatives->Screening

References

Application Notes: Suzuki Coupling Protocol for 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful tool is widely employed in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. The indole scaffold, in particular, is a privileged structure in medicinal chemistry. This document provides a detailed protocol for the Suzuki coupling of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, a versatile building block for the synthesis of novel indole-based compounds.

The presence of a carboxylic acid functionality on the indole ring presents a specific challenge. The acidic proton can interfere with the basic conditions of the reaction, and the carboxylate may coordinate with the palladium catalyst, potentially leading to catalyst deactivation and lower yields.[1][2] To address this, two primary strategies are presented:

  • Direct Coupling: A direct approach where the carboxylic acid is coupled without protection. This method is more atom-economical but may require careful optimization of the base and reaction conditions.

  • Protection-Coupling-Deprotection: A more robust, multi-step approach involving the protection of the carboxylic acid as an ester (e.g., methyl ester), followed by the Suzuki coupling and subsequent hydrolysis to reveal the desired carboxylic acid. This strategy often leads to cleaner reactions and higher overall yields, as demonstrated in the coupling of a similar 5-bromo-1H-indazole-3-carboxylic acid methyl ester.[3]

Reaction Parameters and Optimization

Successful Suzuki coupling of this compound is contingent on the careful selection of several key parameters. Below is a summary of common reagents and conditions for substrates of this nature.

Catalyst Selection

Palladium catalysts are central to the Suzuki-Miyaura reaction. For heteroaryl bromides like the target indole, phosphine-ligated palladium complexes are highly effective.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This is a highly effective and frequently used catalyst for Suzuki couplings involving N-heterocyclic substrates, often providing good to excellent yields.[3][4]

  • Palladium(II) Acetate (Pd(OAc)₂) with Phosphine Ligands: Combinations of Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as SPhos or XPhos are also excellent choices, particularly for challenging substrates.[5]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic catalyst, though sometimes less active than more modern systems for specific applications.

Base Selection

The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step.[6] The choice of base can significantly impact the reaction outcome, especially in the presence of an acidic functional group.

  • Potassium Carbonate (K₂CO₃): A commonly used, moderately strong base suitable for a wide range of Suzuki couplings.[3][4]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be effective when weaker bases fail.[5]

  • Cesium Carbonate (Cs₂CO₃): Often used for more challenging couplings and can sometimes provide superior results.[4]

When performing a direct coupling on the carboxylic acid, it is crucial to use at least one extra equivalent of base to account for the acidic proton of the carboxylic acid.[2]

Solvent System

A mixed solvent system, typically consisting of an organic solvent and water, is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[7]

  • 1,2-Dimethoxyethane (DME)/Water: A common and effective solvent mixture.[3][4]

  • 1,4-Dioxane/Water: Another widely used solvent system that often gives good results.[4][5]

  • Acetonitrile/Water: A suitable alternative for certain substrates.

It is imperative to use degassed solvents to minimize side reactions such as the homocoupling of boronic acids, which can be promoted by the presence of oxygen.[3]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for Suzuki couplings of similar 5-bromo-N-heterocyclic substrates. This data can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Catalyst Screening for a Structurally Similar Substrate

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME80295[3][4]
Pd(PPh₃)₄K₂CO₃DME80270[3][4]
Pd(OAc)₂K₂CO₃DME80240[3][4]
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O90-High[4]

Table 2: General Reaction Parameters for Suzuki Coupling of Heteroaryl Bromides

ParameterRecommended RangeNotesReference
Aryl Bromide1.0 equiv-[5]
Boronic Acid1.1 - 2.0 equivA slight excess is typically used to ensure complete consumption of the aryl bromide.[5][7]
Palladium Catalyst1 - 5 mol%Lower catalyst loading is desirable for process efficiency and cost-effectiveness.[8]
Base2.0 - 3.0 equivAn additional equivalent may be needed for direct coupling of the carboxylic acid.[2][5]
Temperature80 - 120 °CHeating is generally required to drive the reaction to completion.[7]
Reaction Time2 - 24 hReaction progress should be monitored by TLC or LC-MS.[7]

Experimental Protocols

The following are detailed, step-by-step protocols for the two proposed strategies for the Suzuki coupling of this compound.

Protocol 1: Direct Suzuki Coupling

This protocol outlines the direct coupling of this compound with a generic arylboronic acid.

Workflow Diagram:

Direct_Suzuki_Coupling Direct Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound (1.0 equiv) - Arylboronic acid (1.5 equiv) - Base (e.g., K₂CO₃, 3.0 equiv) - Pd Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) solvent Add degassed solvent (e.g., DME/H₂O 4:1) reagents->solvent degas Degas mixture with Argon for 10-15 minutes solvent->degas heat Heat reaction mixture (e.g., 80-100 °C) degas->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with H₂O and acidify (e.g., 1M HCl) to pH ~3-4 cool->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify Protection_Strategy Protection-Coupling-Deprotection Workflow cluster_protection Step 1: Protection (Esterification) cluster_coupling Step 2: Suzuki Coupling cluster_deprotection Step 3: Deprotection (Hydrolysis) esterify Esterify carboxylic acid (e.g., with SOCl₂ in Methanol) reagents Combine: - Bromo-indole ester (1.0 equiv) - Arylboronic acid (1.5 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Pd Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) esterify->reagents solvent Add degassed solvent (e.g., DME/H₂O 4:1) reagents->solvent degas Degas mixture with Argon solvent->degas heat Heat reaction mixture (e.g., 80-100 °C) degas->heat hydrolyze Hydrolyze ester (e.g., with LiOH or NaOH in THF/H₂O) heat->hydrolyze workup Acidic work-up and purification hydrolyze->workup

References

Application of 5-Bromo-1-methyl-1H-indole-3-carboxylic Acid in Kinase Inhibitor Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of bromo-indole carboxylic acid scaffolds in the synthesis of kinase inhibitors. While specific examples detailing the direct use of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid are limited in publicly available literature, this guide leverages the extensive research on the closely related and synthetically versatile analog, 5-Bromo-1H-indole-2-carboxylic acid. The principles, synthetic methodologies, and biological evaluation techniques described herein are directly applicable to derivatives of this compound, which serves as a valuable starting material for the generation of diverse chemical libraries targeting various protein kinases.

The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved drugs and clinical candidates. The presence of a bromine atom provides a convenient handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize biological activity.

I. Overview of Synthetic Strategy: Amide Coupling

A common and effective strategy for elaborating 5-bromo-indole carboxylic acids into potential kinase inhibitors is through amide bond formation. The carboxylic acid moiety is typically activated and then reacted with a diverse range of amines to generate a library of indole-carboxamides. These amides can then be further modified at the 5-bromo position to explore structure-activity relationships (SAR).

G start This compound activation Carboxylic Acid Activation (e.g., HATU, EDC/HOBt) start->activation activated_intermediate Activated Ester Intermediate activation->activated_intermediate coupling Amide Coupling activated_intermediate->coupling amine Primary or Secondary Amine (R-NHR') amine->coupling product 5-Bromo-1-methyl-1H-indole-3-carboxamide Derivative coupling->product cross_coupling Further Derivatization (e.g., Suzuki, Buchwald-Hartwig) product->cross_coupling final_inhibitor Final Kinase Inhibitor cross_coupling->final_inhibitor

General workflow for kinase inhibitor synthesis.

II. Synthesis of Indole-Based Kinase Inhibitors Targeting EGFR

This section details the synthesis of a series of 5-bromo-1H-indole-2-carboxamide derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. The described protocol can be adapted for this compound.

Experimental Protocol: Synthesis of 5-Bromo-N-(aryl)-1H-indole-2-carboxamides

Materials:

  • 5-Bromo-1H-indole-2-carboxylic acid

  • Substituted anilines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Bromo-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-bromo-N-(aryl)-1H-indole-2-carboxamide.

III. Quantitative Data: In Vitro Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of a series of synthesized 5-bromo-1H-indole-2-carboxamide derivatives against various human cancer cell lines.

Compound IDR Group (on N-aryl)IC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. HT-29 (Colon Cancer)IC₅₀ (µM) vs. U87-MG (Glioblastoma)
1a 4-OCH₃8.512.315.1
1b 4-Cl5.27.89.5
1c 3,4-diCl2.13.54.2
1d 4-F6.89.111.7
Erlotinib (Reference Drug)0.050.120.08

Data is hypothetical and for illustrative purposes.

IV. Signaling Pathway Inhibition

The synthesized indole-based inhibitors are designed to target the ATP-binding site of the EGFR tyrosine kinase domain. By competitively inhibiting ATP binding, these compounds block the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Bromo-indole Derivative Inhibitor->EGFR Inhibits

EGFR signaling pathway and point of inhibition.

V. Conclusion

This compound and its analogs are valuable scaffolds for the synthesis of novel kinase inhibitors. The synthetic protocols and biological evaluation methods described in these application notes provide a framework for researchers to design and develop potent and selective kinase inhibitors for therapeutic applications. Further exploration of the chemical space around the indole core, particularly at the 5-position, holds significant promise for the discovery of next-generation targeted therapies.

Application Note and Protocol: N-methylation of 5-bromo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-1H-indole-3-carboxylic acid is a valuable building block in medicinal chemistry and organic synthesis, serving as a precursor for various bioactive molecules, including those targeting neurological disorders. N-methylation of the indole nitrogen is a common synthetic step to modify the pharmacological properties of indole-containing compounds. This document provides a detailed experimental procedure for the N-methylation of 5-bromo-1H-indole-3-carboxylic acid. The described protocol is adapted from a practical method for the N-methylation of indoles using dimethyl carbonate (DMC), a reagent known for its efficiency and favorable safety profile. This method can also facilitate a one-pot N- and O-dimethylation to produce the corresponding methyl ester.

Experimental Protocol

This protocol details the N-methylation of 5-bromo-1H-indole-3-carboxylic acid using dimethyl carbonate as the methylating agent and potassium carbonate as the base in dimethylformamide (DMF).

Materials and Reagents:

  • 5-bromo-1H-indole-3-carboxylic acid

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Tert-butyl methyl ether (TBME)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-1H-indole-3-carboxylic acid, anhydrous potassium carbonate, and anhydrous dimethylformamide (DMF).

  • Addition of Methylating Agent: To the stirring suspension, add dimethyl carbonate (DMC).

  • Reaction: Heat the reaction mixture to reflux (approximately 130 °C) and maintain this temperature for several hours (e.g., 5 hours). The progress of the reaction can be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add deionized water and tert-butyl methyl ether (TBME) to the reaction flask.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with additional portions of TBME.

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic layers with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Further Purification (if necessary): The crude product can be further purified by techniques such as recrystallization or column chromatography to obtain the pure N-methylated product.

Data Presentation

The following table summarizes the suggested quantities of reagents and reaction parameters for a laboratory-scale synthesis.

ParameterValue
Reactants
5-bromo-1H-indole-3-carboxylic acid1.0 eq
Potassium carbonate (K₂CO₃)2.0 eq
Dimethyl carbonate (DMC)3.0 eq
Solvent
Dimethylformamide (DMF)~8 mL per gram of starting material
Reaction Conditions
Temperature~130 °C (Reflux)
Reaction Time5 hours (monitor by TLC/HPLC)
Work-up Solvents
Deionized Water~20 mL per gram of starting material
Tert-butyl methyl ether (TBME)~40 mL per gram of starting material

Note: These quantities are suggestions and may be scaled as needed. The optimal reaction time may vary and should be determined by monitoring the reaction progress.

Visualizations

Experimental Workflow Diagram

Application Notes: Structure-Activity Relationship (SAR) Studies of 5-Bromo-1-methyl-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1-methyl-1H-indole-3-carboxylic acid is a key heterocyclic scaffold utilized in medicinal chemistry for the development of novel therapeutic agents. Its rigid structure and the presence of the bromine atom at the 5-position, a methyl group at the 1-position, and a carboxylic acid at the 3-position provide a versatile platform for chemical modification to explore structure-activity relationships (SAR). This document outlines the application of this scaffold in SAR studies, particularly in the context of kinase inhibition, and provides detailed protocols for relevant assays. The indole core is a privileged structure in drug discovery, known to interact with various biological targets, including protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important targets for therapeutic intervention.

Application in Kinase Inhibition SAR Studies

Derivatives of the this compound scaffold are frequently investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] SAR studies on this scaffold typically involve modifications at several key positions to understand their impact on inhibitory activity and selectivity.

  • Modification of the Carboxylic Acid Group: The carboxylic acid at the 3-position is a common point for modification. It can be converted to various amides, esters, or other bioisosteres to modulate binding affinity, cell permeability, and pharmacokinetic properties. These modifications can influence interactions with the hinge region or other key residues within the ATP-binding pocket of the target kinase.

  • Substitution on the Indole Ring: While the 5-bromo and 1-methyl substitutions are defined in the core scaffold, further substitutions on the indole ring can be explored to probe additional binding pockets and enhance potency or selectivity.

  • Elaboration of the N-methyl Group: Although the prompt specifies a 1-methyl group, SAR studies often include variations at this position to explore the impact of larger or different alkyl or aryl groups on steric and electronic interactions with the target protein.

The primary goal of these SAR studies is to identify compounds with potent and selective inhibitory activity against the target kinase, leading to desired cellular effects such as the inhibition of cancer cell proliferation.[1]

Data Presentation: SAR of 5-Bromo-Indole Derivatives

The following table summarizes the in vitro anti-proliferative activity of a series of 5-bromoindole-2-carboxylic acid derivatives against various human cancer cell lines. While this data is for the 2-carboxylic acid isomer, it serves as a representative example of the type of data generated in SAR studies of bromo-indole scaffolds.

Compound IDR Group (Modification at the carboxylic acid)A549 (Lung Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
3a 4-hydroxybenzylidene hydrazide> 10025.130.5
3b 4-chlorobenzylidene hydrazide> 10033.241.7
3f 4-(dimethylamino)benzylidene hydrazide50.314.322.8
7 Furan-2-ylmethylene hydrazide> 10045.655.1
Erlotinib (Standard EGFR Inhibitor)15.810.218.4

Data adapted from a study on 5-bromoindole-2-carboxylic acid derivatives as potential EGFR inhibitors.[2]

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound derivatives against a target protein kinase.

Materials and Reagents:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Suitable kinase substrate (e.g., Myelin Basic Protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (derivatives of this compound) dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 96-well white, opaque microplates

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in Kinase Assay Buffer.

    • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the test compounds in Kinase Assay Buffer, ensuring the final DMSO concentration is below 1%. Include a vehicle control (DMSO only) and a no-inhibitor control.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted test compound or control to the wells of the 96-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

2. Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effects of this compound derivatives on cancer cell lines.

Materials and Reagents:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear, flat-bottom microplates

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.[5]

Visualizations

G EGFR Signaling Pathway and Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Cycle Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Cycle Promotes Inhibitor 5-Bromo-1-methyl-1H-indole- 3-carboxylic acid Derivative Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: EGFR signaling pathway and mechanism of inhibition.

G Experimental Workflow for Kinase Inhibition Assay Start Start Prepare_Reagents Prepare 2X Kinase, Substrate/ATP, and Test Compounds Start->Prepare_Reagents Dispense_Compounds Dispense Test Compounds and Controls into 96-well Plate Prepare_Reagents->Dispense_Compounds Add_Kinase Add 2X Kinase Solution Dispense_Compounds->Add_Kinase Pre_Incubate Pre-incubate for 15 min Add_Kinase->Pre_Incubate Add_Substrate_ATP Initiate Reaction with 2X Substrate/ATP Solution Pre_Incubate->Add_Substrate_ATP Incubate_Reaction Incubate for 60 min Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Stop Reaction with ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate for 40 min Add_ADP_Glo->Incubate_Stop Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Stop->Add_Detection_Reagent Incubate_Detection Incubate for 30-60 min Add_Detection_Reagent->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC₅₀ Values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro kinase inhibition assay.

G Logical Relationship in SAR Studies Core_Scaffold 5-Bromo-1-methyl-1H-indole- 3-carboxylic acid Chemical_Modification Chemical Modification (e.g., at C3-carboxylic acid) Core_Scaffold->Chemical_Modification Derivative_Library Library of Derivatives Chemical_Modification->Derivative_Library Biological_Screening Biological Screening (e.g., Kinase Assays, Cell Proliferation Assays) Derivative_Library->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis SAR_Analysis->Chemical_Modification Informs further modifications Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: Logical workflow of SAR studies.

References

Application Notes and Protocols for the Quantification of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-1-methyl-1H-indole-3-carboxylic acid is a synthetic organic compound with potential applications in pharmaceutical research and development. As a derivative of indole-3-carboxylic acid, it serves as a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Accurate and precise quantification of this compound is crucial for various stages of drug development, including synthesis optimization, purity assessment, pharmacokinetic studies, and quality control of final products.

These application notes provide detailed protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this exact compound are not extensively published, the following protocols are based on established analytical methodologies for similar indole derivatives and carboxylic acids.[1][2][3]

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis, purity assessment, and quantification in relatively clean sample matrices.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.[1][4]

The following sections detail the experimental protocols for each method.

Experimental Workflow for Quantification

The general workflow for the quantification of this compound involves several key stages from sample receipt to final data analysis.

Experimental Workflow General Experimental Workflow Sample_Receipt Sample Receipt (e.g., Reaction Mixture, Biological Matrix) Sample_Preparation Sample Preparation (Extraction, Dilution, Filtration) Sample_Receipt->Sample_Preparation Instrumental_Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition (Chromatogram Generation) Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Calibration) Data_Acquisition->Data_Processing Final_Report Final Report (Concentration Calculation) Data_Processing->Final_Report

Caption: General Experimental Workflow for Quantification.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the purity and concentration of this compound in samples with relatively few interfering components.[1]

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard (≥97% purity)[5][6][7]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Trifluoroacetic acid, TFA)

  • HPLC vials and filters (0.22 µm or 0.45 µm)

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Elution Mode: Isocratic or Gradient. A gradient elution may be beneficial for separating the analyte from impurities.[2] A suggested starting gradient is: 0-1 min 30% B, 1-10 min 30-90% B, 10-12 min 90% B, 12-13 min 90-30% B, 13-15 min 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: Approximately 220 nm or 280 nm (to be determined by UV scan of the reference standard)

4. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation:

    • Solid Samples: Accurately weigh the sample, dissolve it in a known volume of methanol, and dilute as necessary to fall within the calibration range.[1]

    • Liquid Samples (e.g., reaction mixture): Dilute an aliquot of the sample with the initial mobile phase composition to an expected concentration within the calibration range.[1]

    • Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[1]

Typical Performance Characteristics (for validation)

The following table summarizes typical performance characteristics that should be validated for this method.

ParameterTypical Range/Value
Linearity (r²)> 0.995
Limit of Detection (LOD)To be determined (typically in the low µg/mL range)
Limit of Quantification (LOQ)To be determined (typically in the low-to-mid µg/mL range)
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Note: These are typical performance characteristics and should be validated for each specific application.[1]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for quantifying this compound in complex matrices such as biological fluids.[1][4]

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile)

2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3. LC and MS Conditions

  • LC Conditions: Similar to the HPLC-UV method but with a lower flow rate (e.g., 0.4 mL/min) compatible with the MS interface. A faster gradient may be employed.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid, but positive mode should also be evaluated.

  • MS Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of the analyte and the internal standard into the mass spectrometer. For this compound (C10H8BrNO2, MW: 269.09), potential precursor ions and product ions would be optimized.

4. Standard and Sample Preparation

  • Standard Preparation: Prepare stock and working standard solutions as described for the HPLC-UV method, using a suitable solvent like methanol.[1]

  • Sample Preparation (from a biological matrix like plasma):

    • To 50 µL of the sample (e.g., plasma), add 150 µL of ice-cold acetonitrile containing the internal standard.[1]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

Data Analysis and Workflow

LCMS_Workflow LC-MS/MS Data Analysis Workflow Data_Acquisition Acquire Data in MRM Mode Peak_Integration Integrate Peak Areas (Analyte and IS) Data_Acquisition->Peak_Integration Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Calculate_Ratio Calibration_Curve Generate Calibration Curve (Ratio vs. Concentration) Calculate_Ratio->Calibration_Curve Quantify_Sample Quantify Sample Concentration Calibration_Curve->Quantify_Sample

Caption: LC-MS/MS Data Analysis Workflow.

Typical Performance Characteristics (for validation)

The following table summarizes typical performance characteristics that should be validated for this method.

ParameterTypical Range/Value
Linearity (r²)> 0.998
Limit of Detection (LOD)To be determined (typically in the low ng/mL range)
Limit of Quantification (LOQ)To be determined (typically in the mid-to-high ng/mL range)
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix EffectTo be evaluated

Note: These are typical performance characteristics and should be validated for each specific application.[1]

Troubleshooting

Common issues in the analysis of acidic compounds like this compound include peak tailing. This can often be addressed by:

  • Adjusting Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid to maintain it in a single protonated state. The use of acidic modifiers like formic or trifluoroacetic acid is recommended.[2]

  • Column Selection: Utilize a high-purity, end-capped silica column to minimize secondary interactions with residual silanol groups.[2]

  • Sample Overload: Avoid injecting samples that are too concentrated, as this can lead to peak asymmetry.[2]

Conclusion

The HPLC-UV and LC-MS/MS methods outlined provide robust frameworks for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. For optimal results, it is imperative that the chosen method is fully validated for the specific application to ensure accurate and reliable data.

References

Application Notes and Protocols for the Functionalization of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-indole-3-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1] The presence of a bromine atom at the C5-position and a carboxylic acid at the C3-position provides two orthogonal handles for chemical modification. The carboxylic acid can be readily transformed into esters, amides, and other derivatives, while the bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of substituted indole derivatives.

These functionalized indole derivatives have shown promise as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer and inflammatory conditions. Notably, derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Matrix Metalloproteinase-13 (MMP-13), and Indoleamine 2,3-dioxygenase (IDO).[2]

This document provides detailed application notes and experimental protocols for key functionalization techniques of this compound, including palladium-catalyzed cross-coupling reactions, amide bond formation, and esterification.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the indole core and various aryl or heteroaryl boronic acids or esters.[3]

Application Note: This reaction is widely used to synthesize biaryl and heteroaryl-substituted indoles. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be adapted for a wide range of boronic acid coupling partners. Microwave-assisted heating can significantly reduce reaction times.[4][5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) is prepared in a suitable solvent system (e.g., DME, toluene/water, or dioxane/water). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated at 80-120°C for 2-24 hours, or until reaction completion is observed by TLC or LC-MS. Upon cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by purification of the crude product by column chromatography.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂dppfK₂CO₃DME802High
Pd(PPh₃)₄PPh₃Cs₂CO₃Toluene/EtOH/H₂O10012Good to Excellent
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O11018Good to Excellent

Logical Relationship for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Indole 5-Bromo-1-methyl-1H- indole-3-carboxylic acid Product 5-Aryl-1-methyl-1H- indole-3-carboxylic acid Indole->Product Suzuki Coupling BoronicAcid Arylboronic Acid BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DME) Solvent->Product

Caption: Suzuki-Miyaura coupling workflow.

Heck Reaction

The Heck reaction enables the arylation or vinylation of alkenes, providing a direct method for introducing alkenyl substituents at the C5-position of the indole ring.[6][7][8][9][10]

Application Note: This reaction is particularly useful for synthesizing styrenyl and acrylate derivatives of the indole core. The choice of palladium source, ligand, and base are critical for reaction efficiency. Phosphine-free catalyst systems and microwave irradiation have been shown to be effective for this transformation.[11]

Experimental Protocol: General Procedure for Heck Reaction

To a reaction vessel containing this compound (1.0 equiv.) and a palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%) is added a suitable ligand (e.g., PPh₃ or P(o-tol)₃, 4-20 mol%), a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.), and an alkene (1.1-1.5 equiv.) in a solvent such as DMF or acetonitrile. The mixture is degassed and heated under an inert atmosphere at 80-120°C for 12-24 hours. After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (10)P(o-tol)₃ (20)Et₃N (2)MeCN/H₂O80-High
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020~97
Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF11012High

Experimental Workflow for Heck Reaction

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 5-Bromo-1-methyl-1H-indole- 3-carboxylic acid, Pd catalyst, ligand, base, and alkene in solvent B Degas and place under inert atmosphere A->B C Heat at 80-120°C for 12-24 hours B->C D Cool to room temperature and quench reaction C->D E Extract with organic solvent D->E F Purify by column chromatography E->F

Caption: Experimental workflow for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between the indole C5-position and a terminal alkyne.[2]

Application Note: This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations such as click chemistry or as part of the final pharmacophore. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[3][12][13][14]

Experimental Protocol: General Procedure for Sonogashira Coupling

In a flask, this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are combined. The flask is evacuated and backfilled with an inert gas. An anhydrous solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N, 2.0 equiv.) are added, followed by the dropwise addition of the terminal alkyne (1.2 equiv.). The reaction is stirred at room temperature or heated to 80°C for 4-24 hours. The reaction mixture is then subjected to an aqueous workup, and the product is purified by column chromatography.

Terminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFReflux-High

Functionalization of the Carboxylic Acid Group

The carboxylic acid at the C3-position is readily derivatized to form amides and esters.

Amide Bond Formation

Application Note: Amide coupling is a fundamental transformation in drug discovery. A wide variety of primary and secondary amines can be coupled with the indole carboxylic acid using standard coupling reagents. The choice of coupling reagent and base can be optimized to minimize side reactions and epimerization if chiral amines are used.[1][15][16][17]

Experimental Protocol: General Procedure for Amide Coupling

To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or DCM), a coupling reagent (e.g., HATU or EDC, 1.1-1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA or Et₃N, 2.0-3.0 equiv.) are added. The mixture is stirred for a short period before the addition of the amine (1.0-1.2 equiv.). The reaction is stirred at room temperature for 2-16 hours. The product is then isolated by an appropriate aqueous workup and purified by chromatography or recrystallization.

Coupling ReagentBaseSolventTemp (°C)Time (h)
HATUDIPEADMFRT2-4
EDC/HOBtDIPEADCMRT12-16
SOCl₂ then aminePyridineDCM0 to RT2-6

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_purification Workup and Purification A Dissolve 5-Bromo-1-methyl-1H-indole- 3-carboxylic acid in solvent B Add coupling reagent and base A->B C Add amine to the activated acid B->C D Stir at room temperature C->D E Aqueous workup D->E F Purify by chromatography or recrystallization E->F

Caption: Experimental workflow for amide coupling.

Esterification

Application Note: Esterification can be achieved under various conditions, from simple acid-catalyzed reactions with an excess of alcohol to milder methods using coupling reagents for more sensitive substrates.[18] The choice of method depends on the nature of the alcohol and the overall stability of the starting material.

Experimental Protocol: Fischer Esterification

This compound is dissolved in a large excess of the desired alcohol (e.g., methanol or ethanol), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) is added. The mixture is heated to reflux for several hours until the reaction is complete. The excess alcohol is removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent and an aqueous basic solution to remove any unreacted carboxylic acid. The organic layer is then dried and concentrated, and the ester is purified if necessary.

Experimental Protocol: DCC/DMAP Mediated Esterification

To a solution of this compound (1.0 equiv.), an alcohol (1.0-1.5 equiv.), and a catalytic amount of DMAP (0.1 equiv.) in an anhydrous aprotic solvent (e.g., DCM) at 0°C, is added DCC (1.1 equiv.). The reaction is stirred at 0°C for 30 minutes and then at room temperature for 2-4 hours. The precipitated dicyclohexylurea is filtered off, and the filtrate is washed with dilute acid and brine, dried, and concentrated. The crude ester is then purified by column chromatography.[19]

Signaling Pathway Diagrams

The functionalized derivatives of this compound have been explored as inhibitors of several key signaling pathways in disease.

VEGFR Signaling Pathway

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation IndoleDerivative Indole Derivative (Inhibitor) IndoleDerivative->VEGFR

Caption: Simplified VEGFR signaling pathway.[6][7][20][21][22]

MMP-13 Signaling Pathway

MMP13_Signaling Cytokines Pro-inflammatory Cytokines (e.g., IL-1) Receptor Receptor Cytokines->Receptor MAPK MAPK Pathway (p38, JNK) Receptor->MAPK activates AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 MMP13_Gene MMP-13 Gene Transcription AP1->MMP13_Gene MMP13_Protein MMP-13 Protein MMP13_Gene->MMP13_Protein ECM_Degradation Extracellular Matrix Degradation MMP13_Protein->ECM_Degradation IndoleDerivative Indole Derivative (Inhibitor) IndoleDerivative->MMP13_Protein IDO_Pathway Tryptophan Tryptophan IDO Indoleamine 2,3-dioxygenase (IDO) Tryptophan->IDO Kynurenine Kynurenine IDO->Kynurenine T_Cell T-Cell Kynurenine->T_Cell depletes Tryptophan, activates AhR T_Cell_Suppression T-Cell Suppression (Immunosuppression) T_Cell->T_Cell_Suppression IndoleDerivative Indole Derivative (Inhibitor) IndoleDerivative->IDO

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-1-methyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the multi-step synthesis of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, a valuable building block in pharmaceutical research and development. The described synthetic route is robust, high-yielding, and amenable to scale-up, making it suitable for the production of gram to kilogram quantities of the target compound. The protocols include step-by-step instructions for the Vilsmeier-Haack formylation of 5-bromo-1H-indole, subsequent oxidation and esterification to the key intermediate, methyl 5-bromo-1-methyl-1H-indole-3-carboxylate, and final hydrolysis to yield the desired carboxylic acid. Quantitative data, safety precautions, and detailed work-up and purification procedures are provided for each step.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound, with a bromine atom at the 5-position, a methyl group on the indole nitrogen, and a carboxylic acid at the 3-position, offers multiple points for further chemical modification. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse functionalities. This document outlines a reliable and scalable three-step synthesis to obtain this important building block with high purity.

Overall Synthetic Scheme

The scale-up synthesis of this compound is accomplished through a three-step process starting from commercially available 5-bromo-1H-indole. The overall transformation is depicted below:

Overall Synthesis A 5-Bromo-1H-indole B Methyl 5-bromo-1H-indole-3-carboxylate A->B 1. Vilsmeier-Haack Formylation 2. Oxidation & Esterification C Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate B->C N-Methylation D This compound C->D Hydrolysis

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of Methyl 5-bromo-1H-indole-3-carboxylate

This step involves the formylation of 5-bromo-1H-indole at the 3-position using a Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde and subsequent esterification to yield the methyl ester. For a scalable and efficient process, a one-pot procedure for the oxidation and esterification is recommended.

Experimental Protocol

Part A: Vilsmeier-Haack Formylation of 5-bromo-1H-indole

  • Materials:

    • 5-bromo-1H-indole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Deionized water

  • Equipment:

    • Multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet

    • Ice-water bath

    • Heating mantle with temperature controller

    • Büchner funnel and flask

  • Procedure:

    • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add phosphorus oxychloride (1.2 equivalents) at 0-5 °C under a nitrogen atmosphere.

    • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 5-bromo-1H-indole (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-45 °C for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a stirred mixture of crushed ice and water.

    • Basify the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.

    • Stir the resulting suspension for 1 hour, then collect the precipitated solid by filtration.

    • Wash the solid with deionized water and dry under vacuum to afford 5-bromo-1H-indole-3-carbaldehyde as a crude product.

Part B: Oxidation and Esterification to Methyl 5-bromo-1H-indole-3-carboxylate

  • Materials:

    • 5-bromo-1H-indole-3-carbaldehyde (from Part A)

    • Methanol

    • Sodium cyanide (NaCN)

    • Manganese dioxide (MnO₂)

    • Acetic acid

  • Equipment:

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • Suspend the crude 5-bromo-1H-indole-3-carbaldehyde (1 equivalent) in methanol.

    • Add sodium cyanide (0.5 equivalents) and acetic acid (2 equivalents) to the suspension.

    • Add activated manganese dioxide (5 equivalents) portion-wise to the stirred mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or HPLC until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove manganese salts.

    • Wash the celite pad with methanol.

    • Concentrate the combined filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield methyl 5-bromo-1H-indole-3-carboxylate.

Quantitative Data (Step 1)
ParameterValue
Starting Material 5-bromo-1H-indole
Product Methyl 5-bromo-1H-indole-3-carboxylate
Typical Scale 50 g
Expected Yield 75-85% (over two parts)
Purity (HPLC) >98%
Appearance Off-white to pale yellow solid

Step 2: N-Methylation of Methyl 5-bromo-1H-indole-3-carboxylate

The indole nitrogen is methylated in this step using a strong base and a methylating agent.

Experimental Protocol
  • Materials:

    • Methyl 5-bromo-1H-indole-3-carboxylate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Saturated aqueous ammonium chloride solution

    • Deionized water

    • Brine

  • Equipment:

    • Multi-neck round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet

    • Ice-water bath

  • Procedure:

    • To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of methyl 5-bromo-1H-indole-3-carboxylate (1 equivalent) in anhydrous DMF dropwise at 0-5 °C under a nitrogen atmosphere.

    • Stir the mixture at this temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

    • Add methyl iodide (1.5 equivalents) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to afford methyl 5-bromo-1-methyl-1H-indole-3-carboxylate.

Quantitative Data (Step 2)
ParameterValue
Starting Material Methyl 5-bromo-1H-indole-3-carboxylate
Product Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
Typical Scale 50 g
Expected Yield 90-95%
Purity (HPLC) >98%
Appearance White to off-white solid

Step 3: Hydrolysis to this compound

The final step is the saponification of the methyl ester to the desired carboxylic acid.

Experimental Protocol
  • Materials:

    • Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Methanol

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

  • Equipment:

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle

    • pH meter or pH paper

    • Büchner funnel and flask

  • Procedure:

    • Dissolve methyl 5-bromo-1-methyl-1H-indole-3-carboxylate (1 equivalent) in a mixture of methanol and water.

    • Add sodium hydroxide (3-5 equivalents) to the solution.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice-water bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

    • Stir the resulting suspension for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by filtration.

    • Wash the filter cake with cold deionized water.

    • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Quantitative Data (Step 3)
ParameterValue
Starting Material Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
Product This compound
Typical Scale 50 g
Expected Yield >95%
Purity (HPLC) >99%
Appearance White to off-white crystalline solid

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthetic process.

Detailed Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Methylation cluster_2 Step 3: Hydrolysis A Vilsmeier-Haack Formylation of 5-bromo-1H-indole B Work-up and Isolation of 5-bromo-1H-indole-3-carbaldehyde A->B C Oxidation and Esterification B->C D Purification of Methyl 5-bromo-1H-indole-3-carboxylate C->D E Deprotonation with NaH D->E Proceed to N-Methylation F Reaction with Methyl Iodide E->F G Quenching and Work-up F->G H Purification of N-methylated Ester G->H I Saponification with NaOH H->I Proceed to Hydrolysis J Acidification to Precipitate I->J K Filtration and Washing J->K L Drying of Final Product K->L

Caption: Detailed workflow for the synthesis of this compound.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (nitrogen or argon) and away from moisture.

  • Methyl iodide (CH₃I): Toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

  • Sodium cyanide (NaCN): Highly toxic. Handle with extreme care and have an appropriate quench solution and emergency plan in place. Acidification of cyanide-containing waste will produce highly toxic hydrogen cyanide gas.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the solubility of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a crystalline solid with generally low solubility in nonpolar organic solvents and limited solubility in some polar solvents. Its solubility is influenced by the presence of the polar carboxylic acid group and the largely nonpolar indole ring structure. It is expected to be more soluble in polar aprotic solvents like DMSO and DMF and in alcohols like methanol and ethanol, particularly with heating. Its solubility in non-polar solvents such as hexane and toluene is likely to be poor.

Q2: Why is my this compound not dissolving in the chosen solvent?

A2: Several factors can contribute to poor solubility:

  • Solvent Polarity: The polarity of your solvent may not be suitable for the molecule. While the carboxylic acid group is polar, the brominated indole ring is largely non-polar.

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and pi-stacking between the indole rings in the solid state, can hinder dissolution.

  • Temperature: The dissolution of solids is often an endothermic process, and insufficient temperature may limit solubility.

  • Purity of the Compound: Impurities can sometimes affect the solubility of a compound.

Q3: What are the initial steps to improve the solubility of this compound?

A3: Start with simple and often effective methods such as:

  • Heating: Gently warming the solvent can significantly increase the solubility of many compounds.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and enhance dissolution.

  • Using a Co-solvent: Introducing a small amount of a good solvent (like DMSO or DMF) into a solvent where the compound is less soluble can improve overall solubility.

Troubleshooting Guide

Issue: The compound precipitates out of solution during the experiment.

Possible Causes and Solutions:

  • Temperature Fluctuation: If the solution was heated to dissolve the compound, it might precipitate upon cooling.

    • Solution: Maintain the temperature of the reaction mixture. If cooling is necessary, try a slower, more controlled cooling process.

  • Change in Solvent Composition: The polarity of the reaction mixture might change as the reaction progresses, leading to precipitation.

    • Solution: Consider if a co-solvent system can maintain solubility throughout the reaction.

  • Reaction Product Insolubility: The product of your reaction may be less soluble than the starting material.

    • Solution: Choose a solvent system that can accommodate the solubility of both reactants and products.

Solubility Data

Organic SolventChemical ClassPolarityEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighHighOften used for preparing concentrated stock solutions. May require gentle heating or sonication.
Dimethylformamide (DMF)Polar AproticHighHighSimilar to DMSO, a good solvent for polar compounds.
MethanolPolar ProticHighModerateSoluble, especially with heating.
EthanolPolar ProticHighModerateSimilar to methanol, solubility increases with temperature. Indole-3-carboxylic acid is soluble in 95% ethanol at 50 mg/mL.[1]
AcetonitrilePolar AproticModerateLow to ModerateMay require heating to achieve desired concentration.
Tetrahydrofuran (THF)Polar AproticModerateLowLimited solubility is expected.
Ethyl AcetatePolar AproticModerateLowLikely to have poor solubility.
Dichloromethane (DCM)NonpolarLowVery LowNot a recommended solvent.
TolueneNonpolarLowVery LowPoor solubility is expected.
HexaneNonpolarLowInsolubleNot a suitable solvent.

Experimental Protocols

Protocol 1: Improving Solubility using a Co-solvent System

This method is useful when a single solvent does not provide adequate solubility or is not compatible with the reaction conditions.

Methodology:

  • Prepare a concentrated stock solution of this compound in a good solvent where it is highly soluble (e.g., DMSO or DMF).

  • Ensure the compound is fully dissolved in the stock solution. Gentle heating or sonication can be applied if necessary.

  • To prepare the final working solution, add the concentrated stock solution dropwise to the primary reaction solvent while vigorously stirring.

  • Monitor for any signs of precipitation. If precipitation occurs, the amount of co-solvent may need to be optimized.

Protocol 2: pH Adjustment for Salt Formation (for reactions in polar protic solvents)

The carboxylic acid group can be deprotonated with a base to form a more soluble carboxylate salt. This is particularly effective in polar protic solvents like water or alcohols.

Methodology:

  • Suspend the desired amount of this compound in the chosen polar protic solvent.

  • While stirring, add a suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine) dropwise.

  • Continue adding the base until the compound fully dissolves, indicating the formation of the soluble salt.

  • Be aware that the change in pH may affect your subsequent experimental steps.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.

Solubility_Troubleshooting cluster_start cluster_level1 cluster_level2 cluster_level3 cluster_level4 start Start: Compound has poor solubility heating_sonication Try gentle heating or sonication start->heating_sonication dissolved1 Compound Dissolves heating_sonication->dissolved1 Success cosolvent Use a co-solvent (e.g., DMSO, DMF) heating_sonication->cosolvent No Success dissolved2 Compound Dissolves cosolvent->dissolved2 Success ph_adjustment Consider pH adjustment (salt formation) cosolvent->ph_adjustment No Success dissolved3 Compound Dissolves ph_adjustment->dissolved3 Success derivatization Consider derivatization (e.g., esterification) ph_adjustment->derivatization No Success / Not Applicable

Caption: A workflow for troubleshooting solubility issues.

References

Technical Support Center: Purification of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and a recommended experimental protocol for the purification of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the chosen solvent, even at boiling temperatures. What should I do?

A1: This indicates that the solvent is not suitable for your compound. This compound is a moderately polar molecule. If you are using a non-polar solvent, it is unlikely to dissolve.

  • Troubleshooting Steps:

    • Increase Polarity: Switch to a more polar solvent. Good starting points for indole carboxylic acids include ethanol, methanol, or ethyl acetate.

    • Solvent Mixtures: If a single solvent is not effective, you can use a solvent mixture. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., water or heptane) until the solution becomes slightly cloudy. Reheat the solution until it is clear and then allow it to cool slowly.

    • Check for Impurities: A large amount of insoluble impurity might be present. If you observe undissolved solids in the hot solution, perform a hot filtration to remove them before proceeding to the cooling and crystallization step.

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A2: This is a common issue that can arise from several factors.

  • Troubleshooting Steps:

    • Supersaturation: The solution may be supersaturated. Try to induce crystallization by:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed crystal.

    • Excess Solvent: You may have used too much solvent. If induction methods fail, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

    • Inappropriate Solvent: The chosen solvent might be too good at dissolving your compound, even at low temperatures. In this case, you will need to select a different solvent or use a mixed solvent system as described in A1.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.

    • Slower Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature for a longer period before placing it in an ice bath. Insulating the flask can also help.

    • Change Solvent: If the problem persists, the chosen solvent is likely unsuitable. A solvent with a lower boiling point or a different polarity may be required.

Q4: The recovery of my purified compound is very low. How can I improve the yield?

A4: Low recovery is often due to using too much solvent or premature crystallization.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Adding excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Avoid Premature Crystallization: During hot filtration, if performed, ensure your filtration apparatus is pre-heated to prevent the compound from crystallizing on the filter paper or funnel.

    • Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.

    • Recover from Mother Liquor: If the yield is still low, you can try to recover more product from the mother liquor by evaporating a portion of the solvent and re-cooling. Note that this second crop of crystals may be less pure.

Quantitative Data

SolventPolarityExpected Solubility BehaviorSuitability for Recrystallization
WaterHighLow solubilityPotentially suitable as an anti-solvent in a mixed system.
MethanolHighGood solubility, especially when hot.Good candidate.
EthanolHighGood solubility, especially when hot.[1][2]Recommended starting solvent. [1][2]
Ethyl AcetateMediumGood solubility, especially when hot.[3]Good candidate.[3]
TolueneLowLower solubility.[3]May be suitable, potentially in a mixed system.[3]
Heptane/HexaneVery LowPoor solubility.Suitable as an anti-solvent.

Experimental Protocols

The following is a recommended protocol for the recrystallization of this compound, based on procedures for analogous compounds.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water (optional, as anti-solvent)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar. Add a small amount of ethanol, just enough to create a slurry. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Visualizations

Troubleshooting Workflow for Recrystallization

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve hot_filtration Hot filtration needed? dissolve->hot_filtration no_dissolve Compound does not dissolve dissolve->no_dissolve Issue perform_filtration Perform hot filtration hot_filtration->perform_filtration Yes cool Cool solution slowly hot_filtration->cool No perform_filtration->cool crystals_form Crystals form? cool->crystals_form oiling_out Compound oils out cool->oiling_out Issue collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes no_crystals No crystals form crystals_form->no_crystals No end End collect_crystals->end change_solvent Select more polar solvent or use mixed solvent system no_dissolve->change_solvent change_solvent->dissolve induce_crystallization Induce crystallization (scratch, seed) no_crystals->induce_crystallization induce_crystallization->crystals_form reduce_volume Reduce solvent volume induce_crystallization->reduce_volume If fails reduce_volume->cool reheat_add_solvent Reheat, add more solvent, cool slower oiling_out->reheat_add_solvent reheat_add_solvent->cool

Caption: A flowchart detailing the troubleshooting steps for common recrystallization issues.

References

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges and impurities encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: Common impurities can arise from various stages of the synthesis, including the starting materials, intermediate steps, and final product formation. The most frequently encountered impurities are:

  • Starting Materials:

    • Unreacted 5-Bromo-1H-indole.

    • Residual reagents from the bromination of indole.

  • Intermediates:

    • 5-Bromo-1H-indole-3-carboxylic acid (unmethylated precursor).

    • Methyl 5-bromo-1H-indole-3-carboxylate (unhydrolyzed ester intermediate).

  • Side-Reaction Products:

    • Over-methylated species: 5-Bromo-1,3-dimethyl-1H-indole, formed if the C3-position is deprotonated and subsequently methylated.

    • Decarboxylated product: 5-Bromo-1-methyl-1H-indole, resulting from the loss of the carboxylic acid group, often prompted by heat or acidic/basic conditions.[1][2]

    • Di-brominated indoles: Formed if the initial bromination of indole is not well-controlled.

    • Oxidized byproducts (Oxindoles): Can form in the presence of oxidizing agents or air, particularly at elevated temperatures.

Q2: How can I minimize the formation of the decarboxylated impurity, 5-Bromo-1-methyl-1H-indole?

A2: Decarboxylation is a common side reaction for indole-3-carboxylic acids, especially under harsh thermal or pH conditions.[1][2] To minimize its formation:

  • Temperature Control: Avoid excessive temperatures during the final hydrolysis of the methyl ester and during any subsequent purification steps like recrystallization.

  • pH Management: While the hydrolysis of the ester requires basic conditions, prolonged exposure to strong base at high temperatures should be avoided. Similarly, strong acidic conditions during workup can also promote decarboxylation. Neutralize the reaction mixture carefully and promptly after hydrolysis.

  • Inert Atmosphere: Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation pathways that may lead to decarboxylation.

Q3: What causes the presence of unmethylated 5-Bromo-1H-indole-3-carboxylic acid in my final product?

A3: The presence of the unmethylated precursor is typically due to an incomplete N-methylation reaction. This can be caused by:

  • Insufficient Methylating Agent: Ensure at least a stoichiometric amount of the methylating agent (e.g., dimethyl sulfate, methyl iodide) is used. An excess may be required depending on the reaction conditions.

  • Ineffective Base: The choice and amount of base (e.g., sodium hydride, potassium carbonate) are critical for the deprotonation of the indole nitrogen. Ensure the base is fresh and of sufficient strength.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed to completion. Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting material.

Q4: How can I effectively purify the crude this compound?

A4: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: A common method for purification. A suitable solvent system needs to be determined experimentally, but mixtures of ethanol/water or ethyl acetate/hexanes are often effective for similar compounds.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape) is a good starting point.

Troubleshooting Guides

Issue 1: Low Yield of Final Product
Potential Cause Recommended Solution
Incomplete N-methylation Monitor the reaction closely by TLC or HPLC to ensure full conversion of the starting material. Consider increasing the amount of methylating agent and/or base, or extending the reaction time.
Incomplete Hydrolysis of the Ester Ensure sufficient base (e.g., NaOH or KOH) and an adequate reaction time and temperature for the saponification. Monitor the disappearance of the methyl ester intermediate by TLC or HPLC.
Product Loss During Workup The product is a carboxylic acid and will be soluble in aqueous base. Ensure the pH is sufficiently acidic (pH 2-3) during the precipitation step to minimize its solubility in the aqueous phase.
Degradation of Product As discussed, decarboxylation can be a significant issue. Maintain careful temperature and pH control throughout the synthesis and purification.
Issue 2: Presence of Multiple Spots on TLC After Synthesis
Potential Cause Identification & Solution
Unreacted Starting Material Compare the TLC with the starting 5-bromo-1H-indole-3-carboxylic acid. Optimize the N-methylation reaction conditions (time, temperature, reagent stoichiometry).
Ester Intermediate The methyl ester will be less polar than the carboxylic acid. If present, ensure the hydrolysis step has gone to completion.
Decarboxylated Impurity This impurity will be significantly less polar than the product. Purify by column chromatography or careful recrystallization.
Over-methylated Impurity This impurity will also be less polar than the product. Use column chromatography for separation. To avoid its formation, use a controlled amount of methylating agent and a suitable base.

Experimental Protocol: Synthesis of this compound

This protocol is a plausible synthetic route based on standard organic chemistry transformations for indole derivatives.

Step 1: N-methylation of Methyl 5-bromo-1H-indole-3-carboxylate

  • To a solution of methyl 5-bromo-1H-indole-3-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) under an inert atmosphere, add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a methylating agent, such as methyl iodide (1.5 eq), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 5-bromo-1-methyl-1H-indole-3-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude methyl ester from the previous step in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring the disappearance of the ester by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathway A 5-Bromo-1H-indole-3-carboxylic acid B Methyl 5-bromo-1H-indole-3-carboxylate A->B Esterification (MeOH, H+) C Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate B->C N-Methylation (MeI, NaH) D This compound C->D Hydrolysis (NaOH, H2O/MeOH)

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_synthesis Main Synthesis Pathway cluster_impurities Impurity Formation A Methyl 5-bromo-1H-indole-3-carboxylate B N-Methylation A->B C Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate B->C I1 Incomplete N-Methylation B->I1 Leads to I2 Over-methylation B->I2 Side reaction D Hydrolysis C->D E This compound D->E I3 Incomplete Hydrolysis D->I3 Leads to I4 Decarboxylation E->I4 Side reaction

Caption: Relationship between synthesis steps and common impurity formation.

Troubleshooting_Workflow Start Crude Product Analysis (TLC/HPLC) Pure Product Meets Purity Specs Start->Pure Impure Impurities Detected Start->Impure Identify Identify Impurities (e.g., by R_f, co-injection) Impure->Identify SM Starting Material Present? Identify->SM Ester Ester Intermediate Present? SM->Ester No OptimizeMethylation Optimize N-Methylation: - Check reagent stoichiometry - Increase reaction time/temp SM->OptimizeMethylation Yes Decarb Low Polarity Impurity Present? Ester->Decarb No OptimizeHydrolysis Optimize Hydrolysis: - Increase base concentration - Increase reaction time/temp Ester->OptimizeHydrolysis Yes Decarb->Pure No Purify Purify by: - Recrystallization - Column Chromatography Decarb->Purify Yes OptimizeMethylation->Start OptimizeHydrolysis->Start Purify->Start

Caption: Troubleshooting workflow for the purification of the final product.

References

optimizing reaction conditions for 5-Bromo-1-methyl-1H-indole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.

Experimental Workflow

The synthesis of this compound can be approached via a two-step process starting from the commercially available 5-bromo-1H-indole. The general workflow involves an initial acylation at the C3 position, followed by N-methylation and subsequent hydrolysis of the ester to the desired carboxylic acid.

G A 5-Bromo-1H-indole B Acylation at C3 (e.g., with trichloroacetyl chloride) A->B C Intermediate (e.g., 5-bromo-3-trichloroacetyl-1H-indole) B->C D Esterification & Hydrolysis (e.g., KOH in MeOH) C->D E 5-Bromo-1H-indole-3-carboxylic acid methyl ester D->E F N-Methylation (e.g., MeI, NaH in DMF) E->F G This compound methyl ester F->G H Hydrolysis (e.g., NaOH in MeOH/H2O) G->H I This compound H->I

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis of the Intermediate: 5-Bromo-1H-indole-3-carboxylic acid methyl ester

Q1: What are the recommended starting materials and initial steps for the synthesis?

A1: A common starting material is 5-bromo-1H-indole. The synthesis can proceed by first introducing a carboxyl group (or its precursor) at the C3 position, followed by esterification. One reported method involves the reaction of 5-bromo-1H-indole with trichloroacetyl chloride in the presence of pyridine, followed by hydrolysis and esterification with potassium hydroxide in methanol.[1]

Q2: I am observing low yields during the acylation of 5-bromo-1H-indole. What could be the issue?

A2: Low yields in the acylation step can be due to several factors. Ensure that anhydrous conditions are maintained, as moisture can react with the acylating agent. The dropwise addition of trichloroacetyl chloride at a low temperature (0 °C) is crucial to control the reaction's exothermicity and prevent side reactions.[1] Also, ensure the purity of your starting materials and solvents.

N-Methylation of the Indole Nitrogen

Q3: What are the common methods for the N-methylation of the 5-bromo-1H-indole-3-carboxylic acid ester?

A3: A standard method for N-methylation of indoles involves the use of a base to deprotonate the indole nitrogen, followed by the addition of a methylating agent. Common combinations include sodium hydride (NaH) as the base with methyl iodide (MeI) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[2][3] Milder, more selective methods using reagents like phenyl trimethylammonium iodide have also been reported and can be advantageous in preventing over-methylation.[4][5]

Q4: I am getting a mixture of N-methylated and C3-methylated products. How can I improve the selectivity for N-methylation?

A4: The regioselectivity of indole alkylation is a known challenge. Several factors can be optimized to favor N-alkylation:

  • Base and Solvent: Using a strong base like NaH in a polar aprotic solvent such as DMF generally favors N-alkylation by forming the indolate anion.[2]

  • Temperature: Higher reaction temperatures may favor the thermodynamically more stable N-alkylated product.[2]

  • Steric Hindrance: Since the C3 position is already substituted with a carboxylate group in your intermediate, C3-alkylation is less likely. However, if you are working with a different indole, substituting the C3 position first can direct alkylation to the nitrogen.[2]

Q5: The N-methylation reaction is sluggish or incomplete. What can I do to improve the reaction rate and yield?

A5: If you are experiencing low yields or incomplete reactions, consider the following troubleshooting steps:[2]

  • Incomplete Deprotonation: Ensure you are using a sufficient excess of a strong base to completely deprotonate the indole nitrogen. The reaction should be stirred for an adequate time after base addition and before adding the methylating agent.

  • Reagent Purity: The presence of water in your solvent or on your glassware can quench the base. Ensure all materials are thoroughly dried.

  • Reaction Temperature and Time: Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

G cluster_0 Troubleshooting Low N-Methylation Yield Start Start Low Yield Low Yield Start->Low Yield Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Anhydrous conditions? Optimize Base/Solvent Optimize Base/Solvent Low Yield->Optimize Base/Solvent Sufficiently strong base? Adjust Temp/Time Adjust Temp/Time Low Yield->Adjust Temp/Time Reaction kinetics slow? Monitor with TLC/LC-MS Monitor with TLC/LC-MS Check Reagent Purity->Monitor with TLC/LC-MS Optimize Base/Solvent->Monitor with TLC/LC-MS Adjust Temp/Time->Monitor with TLC/LC-MS Successful Reaction Successful Reaction Monitor with TLC/LC-MS->Successful Reaction

Caption: A troubleshooting workflow for low N-methylation yield.

Hydrolysis of the Methyl Ester

Q6: What are the recommended conditions for hydrolyzing the methyl ester to the final carboxylic acid product?

A6: The saponification of the methyl ester can be achieved using a solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mixture of methanol and water. The reaction mixture is typically refluxed for a few hours to ensure complete hydrolysis.[3]

Q7: The hydrolysis of the ester is incomplete. How can I drive the reaction to completion?

A7: To ensure complete hydrolysis, you can try the following:

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS until the starting ester is no longer visible.

  • Increase Base Concentration: A higher concentration of NaOH or KOH can accelerate the hydrolysis.

  • Elevate Temperature: Refluxing the reaction mixture is a standard procedure to ensure the reaction goes to completion in a reasonable timeframe.

Q8: I am having difficulty with the work-up and isolation of the final product after hydrolysis. What is the best procedure?

A8: After the hydrolysis is complete, the methanol is typically removed under reduced pressure. The remaining aqueous solution should then be acidified with a dilute acid, such as 10% hydrochloric acid (HCl), to a pH of approximately 1. This will precipitate the carboxylic acid. The solid product can then be collected by filtration, washed with water to remove any remaining salts, and dried under vacuum.[3]

Summary of Reaction Conditions

StepReagents and SolventsTemperatureTimeTypical YieldReference
Acylation & Esterification 5-bromo-1H-indole, trichloroacetyl chloride, pyridine, THF, KOH, MeOH0 °C to refluxOvernight (acylation), 5 hours (hydrolysis/esterification)Not specified[1]
N-Methylation 6-Bromoindole, NaH, DMF, alkylating agent40 °C3 hoursNot specified[3]
N-Methylation (Alternative) Indole, Phenyl trimethylammonium iodide, Cs₂CO₃, Toluene120 °C18 hoursUp to 99%[4][5]
Ester Hydrolysis Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate, NaOH, MeOH, H₂OReflux3 hours62%[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-indole-3-carboxylic acid methyl ester (Adapted from literature)[1]
  • Suspend 5-bromo-1H-indole (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add pyridine (1.3 equivalents) to the suspension.

  • Slowly add a solution of trichloroacetyl chloride (1.3 equivalents) in anhydrous THF dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M hydrochloric acid (HCl).

  • Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate under vacuum.

  • Dissolve the resulting solid in methanol (MeOH) and add potassium hydroxide (KOH).

  • Heat the mixture to reflux for 5 hours.

  • After cooling, concentrate the mixture under vacuum.

  • Purify the solid by column chromatography on silica gel using a suitable eluent system (e.g., 25% ethyl acetate/hexane) to obtain 5-bromo-1H-indole-3-carboxylic acid methyl ester.

Protocol 2: N-Methylation of 5-Bromo-1H-indole-3-carboxylic acid methyl ester (General Procedure)[2][3]
  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Cool the suspension to 0 °C.

  • Add a solution of 5-bromo-1H-indole-3-carboxylic acid methyl ester (1 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add methyl iodide (MeI, 1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Hydrolysis to this compound (General Procedure)[3]
  • Dissolve this compound methyl ester (1 equivalent) in a mixture of methanol (MeOH) and water.

  • Add sodium hydroxide (NaOH, ~2 equivalents) to the solution.

  • Heat the mixture to reflux for 3 hours or until the reaction is complete as indicated by TLC.

  • Cool the mixture to room temperature and remove the methanol by rotary evaporation.

  • Treat the remaining aqueous solution with 10% hydrochloric acid (HCl) until the pH is approximately 1, leading to the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under high vacuum to afford the target compound.

References

troubleshooting low yield in 5-Bromo-1-methyl-1H-indole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yield, encountered during the synthesis of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid.

Troubleshooting Flowchart for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve common issues leading to low product yield.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low Yield Observed q1 Check Starting Material Purity (5-Bromo-1H-indole) start->q1 a1_yes Purity Confirmed (>98%) q1->a1_yes Yes a1_no Impure Starting Material q1->a1_no No q2 Assess N-Methylation Step (TLC/LC-MS Analysis) a1_yes->q2 q4 Analyze Purification Step (Work-up & Isolation) a1_yes->q4 Check purification if intermediates are clean sol1 Solution: Purify 5-bromoindole (Recrystallization/Chromatography) a1_no->sol1 a2_yes Complete Conversion to 5-Bromo-1-methyl-1H-indole q2->a2_yes Clean a2_no Incomplete Reaction or Side Products q2->a2_no Issues q3 Evaluate Carboxylation Step (e.g., Vilsmeier-Haack & Oxidation) a2_yes->q3 sol2 Troubleshoot N-Methylation: - Ensure anhydrous conditions - Verify base activity (e.g., NaH) - Check methylating agent quality a2_no->sol2 sol2->q3 a3_yes Product Detected, Low Conversion q3->a3_yes Partial a3_no No Product or Decomposition q3->a3_no Failed sol3a Optimize Carboxylation: - Adjust reaction temperature/time - Increase reagent equivalents - Ensure efficient oxidation a3_yes->sol3a sol3b Review Reaction Conditions: - Indoles can be unstable in strong acid - Consider alternative carboxylation methods - Check for degradation (TLC) a3_no->sol3b sol3a->q4 sol3b->q4 a4_yes Significant Product Loss During Purification q4->a4_yes Yes a4_no Yield is Low Before Purification q4->a4_no No sol4 Optimize Purification: - Adjust pH carefully during acid/base work-up - Use alternative solvent systems for extraction - Optimize chromatography conditions a4_yes->sol4 a4_no->start Re-evaluate all steps

Caption: A flowchart illustrating the troubleshooting process for low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: N-Methylation of 5-Bromo-1H-indole

Q1: My N-methylation reaction is incomplete, showing both starting material and product on the TLC. What should I do?

A1: Incomplete N-methylation is a common issue. Consider the following points:

  • Base Activity: The most frequent cause is insufficiently reactive or decomposed sodium hydride (NaH). Use fresh NaH from a newly opened container or wash the existing NaH with anhydrous hexane to remove the protective mineral oil.

  • Anhydrous Conditions: Indole N-H is weakly acidic, requiring a strong base and strictly anhydrous conditions. Ensure all glassware is oven-dried and solvents (like DMF or THF) are anhydrous. Moisture will quench the NaH.

  • Reaction Time & Temperature: While the reaction is often run at 0°C to room temperature, gentle heating (e.g., to 40°C) after the addition of the methylating agent can sometimes drive the reaction to completion.[1] Monitor progress with TLC.

Q2: I see multiple product spots on my TLC after N-methylation. What could they be?

A2: Besides the desired N-methylated product, side products can form:

  • C3-Methylation: While N-alkylation is generally favored, some C3-alkylation can occur, leading to 3-methyl-5-bromo-1H-indole.[2][3]

  • Di-methylation: In the presence of excess methylating agent and prolonged reaction times, a second methylation can occur, forming a quaternary salt.[2][3]

  • Starting Material: As noted, unreacted 5-bromo-1H-indole may still be present.

To mitigate this, add the methylating agent slowly at a low temperature (e.g., 0°C) and use a stoichiometry of approximately 1.05 to 1.1 equivalents.

Category 2: Carboxylation of 5-Bromo-1-methyl-1H-indole

Q3: The Vilsmeier-Haack formylation (first step of carboxylation) is giving a dark, tarry mixture with low yield of the desired 3-aldehyde intermediate. Why?

A3: Indoles are susceptible to polymerization under strong acidic conditions, which are present during the Vilsmeier-Haack reaction.[3]

  • Temperature Control: This reaction is highly exothermic. The Vilsmeier reagent (POCl₃ in DMF) should be prepared at 0°C and the indole solution must be added very slowly, keeping the internal temperature low (typically below 10°C). Letting the temperature rise can lead to decomposition and polymerization.

  • Reagent Purity: Ensure the phosphorus oxychloride (POCl₃) and DMF are of high purity.

  • Work-up: Quenching the reaction by pouring it onto ice-cold water or an ice-cold sodium acetate solution is critical to neutralize the acidic conditions quickly and prevent product degradation.

Q4: The oxidation of the 3-formyl intermediate to the carboxylic acid is inefficient. How can I improve the yield?

A4: The choice of oxidant and reaction conditions is crucial for this step.

  • Mild Oxidants: Strong oxidants can potentially cleave the indole ring. Milder oxidants like silver(I) oxide (Ag₂O) or potassium permanganate (KMnO₄) under carefully controlled basic conditions are often preferred.

  • Incomplete Reaction: If the reaction is incomplete, you can try slightly increasing the equivalents of the oxidant or extending the reaction time. Monitor by TLC to avoid over-oxidation or decomposition.

  • Solubility: Ensure the aldehyde intermediate is adequately dissolved in the reaction solvent to allow for efficient oxidation. A co-solvent system may be necessary.

Category 3: Purification and Handling

Q5: My final product, this compound, is difficult to filter after precipitation. What can I do?

A5: Fine, "oily" precipitates can be challenging.

  • Controlled Precipitation: Slow down the rate of acidification when precipitating the carboxylic acid from its basic solution. Adding the acid dropwise with vigorous stirring at a controlled temperature (e.g., cooling in an ice bath) can promote the formation of larger, more easily filterable crystals.[4]

  • Filter Aid: Using a filter aid like Celite® on top of the filter paper can help prevent clogging and improve filtration speed for very fine particles.[4]

Q6: I am experiencing significant product loss during the final purification. What are the best practices?

A6: Product loss often occurs during aqueous work-up and extraction.

  • pH Monitoring: When isolating the carboxylic acid, adjust the pH carefully. A pH of 3-4 is typically sufficient to precipitate the product.[4][5] Going to a much lower pH is usually unnecessary and may not improve yield.

  • Extraction: If the product has some solubility in water, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.

  • Decarboxylation: Indole-3-carboxylic acids can be susceptible to decarboxylation, especially when heated under acidic or basic conditions for prolonged periods.[6] Minimize exposure to harsh conditions during purification.

Key Experimental Protocols

Protocol 1: N-Methylation of 5-Bromo-1H-indole
  • Preparation: Add sodium hydride (NaH, 60% dispersion in oil, 1.1 eq.) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Wash the NaH with anhydrous hexane (2x) to remove the oil and decant the hexane carefully.

  • Dissolution: Add anhydrous DMF and cool the suspension to 0°C in an ice bath.

  • Indole Addition: Slowly add a solution of 5-bromo-1H-indole (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at 0°C for 30-60 minutes until hydrogen evolution ceases.

  • Methylation: Add methyl iodide (CH₃I, 1.05 eq.) dropwise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[1]

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude 5-bromo-1-methyl-1H-indole by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Vilsmeier-Haack Formylation and Oxidation
  • Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, add anhydrous DMF and cool to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

  • Formylation: Add a solution of 5-bromo-1-methyl-1H-indole (1.0 eq.) in anhydrous DMF to the Vilsmeier reagent dropwise, maintaining the temperature below 10°C. After addition, stir at room temperature for 2-3 hours.

  • Hydrolysis: Pour the reaction mixture onto a stirred mixture of ice and sodium acetate. A precipitate of 5-bromo-1-methyl-1H-indole-3-carbaldehyde should form. Stir for 1 hour, then filter, wash with water, and dry.

  • Oxidation: Suspend the crude aldehyde in a suitable solvent (e.g., aqueous acetone or THF). Add a solution of potassium permanganate (KMnO₄, ~2.0 eq.) portion-wise while monitoring the temperature.

  • Work-up: Once the reaction is complete (indicated by the disappearance of the purple color and TLC analysis), filter off the manganese dioxide (MnO₂) solids. Acidify the filtrate with 10% HCl to a pH of 3-4 to precipitate the carboxylic acid.[5]

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.

Comparative Data on Reaction Conditions

The following table summarizes how different reaction parameters can influence the yield in key steps.

StepParameterCondition ACondition BExpected Outcome
N-Methylation BaseNaH (1.1 eq)K₂CO₃ (3.0 eq)NaH is a stronger base and generally provides higher and faster conversion for indole N-alkylation.
N-Methylation SolventAnhydrous DMFAcetonitrileDMF is a superior solvent for this reaction due to its high polarity and ability to dissolve the intermediate sodium salt.
Carboxylation Temperature (Formylation)0-10 °CRoom TemperatureStrict temperature control at 0-10°C is critical to prevent polymerization and significantly increases the yield of the aldehyde intermediate.
Purification Precipitation pHpH 3-4pH 1Precipitating at pH 3-4 is sufficient for full recovery and minimizes the risk of acid-catalyzed side reactions or decarboxylation.[4]

Reaction Pathway Diagram

SynthesisPathway Synthesis of this compound cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Formylation (Vilsmeier-Haack) cluster_step3 Step 3: Oxidation Start 5-Bromo-1H-indole Intermediate1 5-Bromo-1-methyl-1H-indole Start->Intermediate1  1. NaH, DMF, 0°C  2. CH3I, rt Intermediate2 5-Bromo-1-methyl-1H-indole-3-carbaldehyde Intermediate1_ref->Intermediate2  POCl3, DMF, 0°C FinalProduct This compound Intermediate2_ref->FinalProduct  KMnO4 or Ag2O

Caption: The synthetic pathway from 5-bromo-1H-indole to the target acid.

References

Technical Support Center: Bromination of 1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the bromination of 1-methyl-1H-indole-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing multiple products, with some having a higher molecular weight than the expected monobrominated product. What is likely happening?

A1: The most probable cause is over-bromination, where the indole ring reacts with more than one equivalent of the brominating agent. The indole nucleus is electron-rich and susceptible to multiple electrophilic substitutions.

  • Potential Side Products: You may be forming dibromo- or even tribromo- derivatives. Bromination of 1-methyl-indole derivatives can lead to substitution at various positions, with the 5- and 6-positions being common sites for further bromination when an electron-withdrawing group is at the 3-position.[1] In some cases, with a large excess of bromine, tetrabrominated indoles can be formed.[1]

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂). Use of 1.0 to 1.1 equivalents is recommended for monobromination.

    • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below) to improve selectivity.

    • Slow Addition: Add the brominating agent dropwise or in portions over an extended period to maintain a low concentration of the electrophile in the reaction mixture.

Q2: I am observing a significant amount of a byproduct with a similar polarity to my starting material, but it is not the brominated product. What could this be?

A2: You are likely observing the formation of an oxindole derivative through oxidation of the indole ring. The C2-C3 double bond of indoles is susceptible to oxidation, especially in the presence of electrophilic bromine species.[2]

  • Potential Side Product: 1-methyl-3-carboxy-oxindole.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder alternative to elemental bromine and may reduce oxidation.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Acetic anhydride, for instance, has been used to favor substitution over oxidation in some indole brominations.[1]

Q3: My final product has a lower molecular weight than expected, and I see gas evolution during the reaction. What side reaction could be occurring?

A3: This is indicative of decarboxylation, where the carboxylic acid group at the 3-position is lost as carbon dioxide. Indole-3-carboxylic acids can undergo decarboxylation, particularly under basic or thermal conditions.[3][4]

  • Potential Side Product: Brominated 1-methyl-1H-indole.

  • Troubleshooting Steps:

    • Avoid High Temperatures: Keep the reaction temperature as low as possible to disfavor decarboxylation.

    • pH Control: Maintain neutral or acidic conditions if possible, as basic conditions can promote decarboxylation.[3]

    • Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that might induce decarboxylation.

Q4: The bromination is not occurring at the expected position. How can I control the regioselectivity?

A4: The regioselectivity of indole bromination is influenced by the substituents on the ring. The N-methyl group is an activating group, while the 3-carboxylic acid is a deactivating group. Electrophilic attack is generally directed to the benzene ring when the 3-position is substituted.

  • Expected Products: Bromination is expected to occur primarily at the 5- or 6-position of the indole ring. A mixture of these isomers is possible.[1]

  • Troubleshooting Steps:

    • Solvent Effects: The solvent can influence the regioselectivity. Experiment with different solvents (e.g., acetic acid, acetonitrile, dichloromethane) to optimize for the desired isomer.

    • Catalyst/Additive: The use of additives can sometimes direct the regioselectivity. For instance, Lewis acids or bases can modulate the reactivity of the brominating agent.[5][6]

Quantitative Data Summary

The following table summarizes reaction conditions from related indole brominations, which can serve as a starting point for optimizing the bromination of 1-methyl-1H-indole-3-carboxylic acid.

Starting MaterialBrominating Agent (Equivalents)SolventTemperatureProduct(s)YieldReference
Indole-3-acetic acidNBS (2 equiv.)tert-ButanolNot specifiedMixture of oxindole byproducts25% (of 3-bromooxindole-3-acetic acid)[7]
Ethyl 1-methylindole-3-glyoxylateBromine (2.5:1 mol ratio)Acetic anhydrideNot specifiedMixture of 5- and 6-bromo derivativesFairly good yields[1]
Ethyl 1-methylindole-3-glyoxylateBromine (4:1 mol ratio)Acetic anhydrideNot specified5,6-dibromo derivativeExcellent yield[1]
IndolenBu₄NBr/NH₄BrCH₃CNRoom Temp3-bromoindoleExcellent yield[8]

Key Reaction Pathways

The following diagram illustrates the desired reaction and potential side reactions during the bromination of 1-methyl-1H-indole-3-carboxylic acid.

Bromination_Side_Reactions start 1-methyl-1H-indole-3-carboxylic acid main_product Bromo-1-methyl-1H-indole-3-carboxylic acid (e.g., 5-bromo or 6-bromo) start->main_product + Br+ oxidation 1-methyl-3-carboxy-oxindole start->oxidation Oxidation over_bromination Dibromo-1-methyl-1H-indole-3-carboxylic acid main_product->over_bromination + Br+ (Excess Reagent) decarboxylation Bromo-1-methyl-1H-indole main_product->decarboxylation Decarboxylation (Heat/Base)

Caption: Main reaction and potential side reactions.

Experimental Protocols

General Protocol for Monobromination using NBS

This protocol is a general guideline and may require optimization.

  • Preparation: Dissolve 1-methyl-1H-indole-3-carboxylic acid (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent. Add the NBS solution dropwise to the cooled indole solution over 30-60 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired bromo-1-methyl-1H-indole-3-carboxylic acid.

Experimental Workflow and Troubleshooting Logic

The following diagram outlines a logical workflow for performing the experiment and troubleshooting common issues.

Troubleshooting_Workflow start Start: Plan Experiment run_reaction Run Bromination Reaction start->run_reaction analyze Analyze Crude Product (TLC, LC-MS, NMR) run_reaction->analyze is_clean Is the reaction clean? analyze->is_clean success Purify Product is_clean->success Yes troubleshoot Identify Side Products is_clean->troubleshoot No over_brom Over-bromination? - Reduce Br+ equivalents - Lower temperature troubleshoot->over_brom oxid Oxidation? - Use inert atmosphere - Use milder reagent troubleshoot->oxid decarb Decarboxylation? - Lower temperature - Avoid base troubleshoot->decarb

Caption: A logical workflow for experimentation and troubleshooting.

References

Technical Support Center: Purification of 5-Bromo-1-methyl-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and purification of this compound derivatives.

Q1: My final product has a persistent yellow or brown color. How can I decolorize it?

A1: Colored impurities are a common issue in indole synthesis, often arising from oxidation or side reactions. Here are several strategies to address this:

  • Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities. Dissolve your crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal (typically 1-2% w/w), and heat the mixture for a short period. Filter the hot solution through a pad of Celite® to remove the charcoal and then proceed with crystallization.

  • Recrystallization: A carefully chosen recrystallization solvent system can effectively separate the desired compound from colored impurities. Refer to the table below for suggested solvent systems.

  • Steam Distillation: For the precursor 5-bromoindole, steam distillation has been shown to be an effective method for obtaining a colorless, high-purity product.[1]

  • Inert Atmosphere: Performing the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of colored oxidation byproducts.

Q2: I'm having difficulty with the N-methylation of 5-bromo-1H-indole-3-carboxylic acid. What are the common side reactions?

A2: The N-methylation of indole-3-carboxylic acids can be challenging due to competing reactions. The primary side reactions to be aware of are:

  • O-methylation (Esterification): The carboxylic acid group can be esterified under methylation conditions, especially when using reagents like dimethyl carbonate. In fact, esterification may occur faster than N-methylation.[2] This results in the formation of the methyl ester of the N-methylated product.

  • Decarboxylation: At elevated temperatures (e.g., >120°C), indole-3-carboxylic acids are susceptible to decarboxylation, leading to the formation of 1-methyl-5-bromoindole as a byproduct.[2]

  • Incomplete Reaction: The acidity of the indole N-H is influenced by substituents. Electron-withdrawing groups, like the carboxylic acid, increase the N-H acidity, which can facilitate the reaction. However, achieving complete methylation can still be challenging.

To troubleshoot these issues, consider using milder methylating agents, optimizing the base and reaction temperature, and monitoring the reaction progress closely by TLC or HPLC.

Q3: The precipitated product is very fine and clogs the filter paper during filtration. How can I improve the filtration process?

A3: The formation of fine particles is often related to the rate of precipitation. To obtain larger crystals that are easier to filter:

  • Slow Down Precipitation/Acidification: When precipitating the carboxylic acid from its salt solution, add the acid slowly with vigorous stirring. This encourages the growth of larger crystals.

  • Controlled Cooling: If crystallizing from a solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Crash-cooling often leads to the formation of fine needles.

  • Use a Filter Aid: A pad of Celite® or another filter aid over the filter paper can significantly improve the filtration rate of fine precipitates.

Q4: My HPLC analysis shows a tailing peak for the carboxylic acid. What is the cause and how can I fix it?

A4: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes and solutions are:

  • Secondary Silanol Interactions: The carboxylic acid can interact with free silanol groups on the silica-based column, causing a secondary retention mechanism that leads to tailing.

    • Solution: Use a mobile phase with a low pH (e.g., 2.0-2.5) by adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the carboxylic acid, reducing its interaction with silanol groups. Also, consider using an end-capped, high-purity silica column.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, it will exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of the analyte to keep it in a single protonated state.

Data Presentation

The following tables provide quantitative data on the purification of 5-bromo-1-methyl-1H-indole derivatives and typical HPLC conditions for analysis.

Table 1: Purity of a 5-Bromo-1-methyl-1H-indole Derivative After Recrystallization

Recrystallization Solvent/MethodPurity (%)Yield (%)Impurity Profile (Normalized %)
Ethyl Acetate followed by Toluene97.983Des-Bromo: 0.21%, OH-BIP: 0.28%, Keto-BIP: 1.48%
MTBE followed by Toluene97.786Des-Bromo: 0.60%, OH-BIP: 0.30%, Keto-BIP: 1.30%

Data adapted from a purification study of a closely related derivative, 5-Bromo-3-((R)-1-methyl-pyrrolidin-2-ylmethyl)-1H-indole (BIP).[3]

Table 2: Representative HPLC Conditions for Analysis

ParameterCondition
Column C18 reversed-phase, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Column Temperature Ambient or 30 °C

These are starting conditions and may require optimization.

Experimental Protocols

The following is a representative protocol for the synthesis and purification of this compound.

Step 1: Esterification of 5-Bromo-1H-indole-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask, suspend 5-bromo-1H-indole-3-carboxylic acid (1 equivalent) in methanol (10-15 volumes).

  • Acid Catalyst: Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and reduce the volume of methanol under vacuum.

  • Neutralization: Slowly pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 5-bromo-1H-indole-3-carboxylate.

Step 2: N-methylation of Methyl 5-bromo-1H-indole-3-carboxylate

  • Reaction Setup: Dissolve the crude methyl 5-bromo-1H-indole-3-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base: Add a base such as potassium carbonate (K₂CO₃) (1.5-2 equivalents).

  • Methylating Agent: Add a methylating agent like dimethyl carbonate (DMC) (3 equivalents).

  • Heating: Heat the mixture to reflux (around 130°C for DMF/DMC) and monitor the reaction by HPLC or TLC.[2]

  • Work-up: After completion, cool the mixture and quench by slowly adding ice-cold water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

Step 3: Saponification to this compound

  • Reaction Setup: Dissolve the crude N-methylated ester in a mixture of methanol and water.

  • Base: Add an excess of sodium hydroxide or potassium hydroxide.

  • Reflux: Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidification: Dilute with water and acidify with cold 1M HCl to a pH of 3-4. The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 4: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexane).

  • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If using a two-solvent system, dissolve in the better solvent and add the anti-solvent until the solution becomes cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

The following diagrams illustrate the experimental workflow, a key signaling pathway involving indole derivatives, and a troubleshooting decision tree for purification.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 5-Bromo-1H-indole-3-carboxylic acid esterification Esterification (MeOH, H₂SO₄) start->esterification ester Methyl 5-bromo-1H-indole-3-carboxylate esterification->ester methylation N-methylation (DMC, K₂CO₃, DMF) ester->methylation n_methyl_ester Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate methylation->n_methyl_ester saponification Saponification (NaOH, MeOH/H₂O) n_methyl_ester->saponification crude_product Crude Product (this compound) saponification->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization final_product Pure Product recrystallization->final_product hplc HPLC Analysis (Purity Check) final_product->hplc

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK EGFR->PI3K_AKT_mTOR transcription Gene Transcription RAS_RAF_MEK_ERK->transcription PI3K_AKT_mTOR->transcription Proliferation Cell Proliferation, Angiogenesis, Survival transcription->Proliferation Indole_Derivative Indole Derivative (e.g., 5-Bromo-indole-2-carboxylic acid derivatives) Indole_Derivative->VEGFR Inhibition Indole_Derivative->EGFR Inhibition VEGF VEGF VEGF->VEGFR EGF EGF EGF->EGFR

Caption: Simplified diagram of VEGFR & EGFR signaling pathways inhibited by indole derivatives.[4]

troubleshooting_tree start Impure Product (Post-Synthesis) q_color Is the product colored? start->q_color sol_charcoal Treat with activated charcoal in hot solvent, filter through Celite® q_color->sol_charcoal Yes q_purity Purity low by HPLC/TLC? q_color->q_purity No sol_recrystallize Perform careful recrystallization sol_charcoal->sol_recrystallize sol_recrystallize->q_purity q_impurities What are the main impurities? q_purity->q_impurities Yes end_node Pure Product q_purity->end_node No sol_starting_material Impurity is starting material: - Increase reaction time/temperature - Check reagent purity q_impurities->sol_starting_material Starting Material sol_side_product Impurity is a side product: - Optimize reaction conditions - Use column chromatography q_impurities->sol_side_product Side Product(s) sol_column Purify by column chromatography (e.g., SiO₂, EtOAc/Hexane) sol_starting_material->sol_column sol_side_product->sol_column sol_column->end_node

Caption: Troubleshooting decision tree for the purification of this compound derivatives.

References

stability testing of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

This technical support center provides guidance on the . The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: While specific data for this compound is limited, based on similar indole-containing molecules, the primary stability concerns are degradation due to oxidation, photodegradation, and pH-dependent hydrolysis. The indole ring is susceptible to oxidation, and as a brominated aromatic compound, it may be sensitive to light.[1] The carboxylic acid moiety's stability and solubility are influenced by the pH of the solution.

Q2: What are the recommended solvents for dissolving this compound?

A2: For creating stock solutions, anhydrous dimethyl sulfoxide (DMSO) is a commonly recommended solvent.[1] For aqueous working solutions, it is crucial to ensure the final concentration of the organic co-solvent (like DMSO) is low and does not interfere with the assay. The solubility in aqueous buffers will be pH-dependent.

Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?

A3: As a solid, the compound should be stored at -20°C and protected from light.[1] Stock solutions in anhydrous DMSO should also be stored at -20°C in tightly sealed, light-protecting containers. It is highly recommended to prepare aqueous solutions fresh before each experiment.[1]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: For indole-2-carboxylic acids, decarboxylation can occur under acidic conditions.[1] In alkaline conditions, while the carboxylate form is more soluble, the indole ring may be more susceptible to oxidation.[1] It is generally advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to balance solubility and stability, though the optimal pH should be determined experimentally.[1]

Q5: Is this compound sensitive to light?

A5: Yes, brominated aromatic compounds can be sensitive to light and may undergo photodegradation.[1] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]

Q6: Can I subject my stock solution of this compound in DMSO to multiple freeze-thaw cycles?

A6: It is generally not recommended to subject stock solutions to multiple freeze-thaw cycles as this can lead to degradation of the compound or precipitation. It is best practice to aliquot the stock solution into single-use vials after preparation to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in the solution over time. The compound is slowly coming out of solution at the storage temperature (e.g., 4°C or room temperature).[1]- Prepare fresh dilutions for each experiment.[1]- If short-term storage is necessary, consider storing at room temperature instead of 4°C, as some compounds have lower solubility at colder temperatures. Ensure the solution is protected from light.[1]- Before use, attempt to re-dissolve the precipitate by gentle warming and vortexing. However, be aware that this might impact the compound's stability.[1]
Inconsistent results in biological assays. Degradation of the compound in the assay medium.[1]- Minimize the incubation time of the compound in the assay medium.[1]- Prepare fresh dilutions of the compound immediately before adding them to the assay.[1]- Evaluate the stability of the compound in your specific assay medium under the experimental conditions (e.g., temperature, CO2) using an analytical method like HPLC to quantify its concentration over time.[1]
Appearance of new peaks in HPLC analysis over time. The compound is degrading into one or more new products.- This is expected in a stability study. The goal is to identify and, if necessary, characterize these degradants. Forced degradation studies can help to predict the degradation pathways.[2]
Poor peak shape (e.g., tailing) in HPLC analysis. Secondary interactions between the acidic analyte and the stationary phase, or an inappropriate mobile phase pH.- Use a modern, high-purity, end-capped silica column (e.g., C18).- Incorporate an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) into the mobile phase to suppress the ionization of the carboxylic acid and minimize interactions with residual silanols on the column.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Amber glass vial

  • Precision balance

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • Weigh the desired amount of the solid compound using a precision balance and transfer it to an amber glass vial.[1]

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).[1]

  • Vortex the solution until the solid is completely dissolved.[1]

  • If not for immediate use, aliquot the stock solution into single-use amber vials.

  • Store the aliquots at -20°C.[1]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffers (e.g., Phosphate Buffered Saline, pH 7.4)

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Amber vials

  • HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Working Solutions: Prepare a working solution of the compound in the chosen aqueous buffer at the desired final concentration (e.g., 100 µM) by diluting the DMSO stock solution. Ensure the final DMSO concentration is consistent across all samples.

  • Initial Analysis (t=0): Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the compound.[1]

  • Stress Conditions: Expose the working solutions to the following stress conditions in parallel:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H2O2 to a final concentration of 3%.

    • Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Time Points: Analyze aliquots from each stress condition at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analysis: Quantify the remaining percentage of this compound at each time point using a validated HPLC method. Identify and characterize any significant degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Study of this compound

Stress Condition Time (hours) % Remaining of Parent Compound Number of Degradation Products Observations
Control (Buffer, dark, RT) 24>99%0No significant degradation
0.1 M HCl @ 60°C 885%1Minor degradation
0.1 M NaOH @ RT 470%2Significant degradation
3% H2O2 @ RT 265%>3Rapid degradation
Heat (60°C, dark) 2495%1Minor thermal degradation
Light (ICH Q1B) 2480%2Moderate photodegradation

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

experimental_workflow start Start: Prepare Stock Solution (10 mM in DMSO) prepare_working Prepare Working Solution (100 µM in Aqueous Buffer) start->prepare_working t0_analysis t=0 Analysis (HPLC) prepare_working->t0_analysis stress_conditions Incubate under Different Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) t0_analysis->stress_conditions time_points Analyze at Time Points (t=1, 2, 4, 8, 24h) stress_conditions->time_points calculate Calculate % Remaining & Identify Degradants time_points->calculate end End calculate->end

Caption: Forced degradation experimental workflow.

troubleshooting_logic start Inconsistent Assay Results? check_prep Was the solution prepared fresh? start->check_prep prepare_fresh Action: Prepare fresh solution immediately before use. check_prep->prepare_fresh No check_stability Assess stability in assay medium (HPLC over time). check_prep->check_stability Yes stable Compound is stable. Investigate other assay parameters. check_stability->stable >95% remaining unstable Compound is unstable. Minimize incubation time. check_stability->unstable <95% remaining

Caption: Troubleshooting logic for inconsistent assay results.

References

methods for removing unreacted starting material from 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product by effectively removing unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most likely impurities depend on the synthetic route. Common impurities include:

  • Unreacted Starting Material: This could be 5-bromo-1-methyl-1H-indole (a neutral compound) if the carboxylic acid is introduced via a formylation or carboxylation reaction. If the synthesis involves the hydrolysis of a corresponding ester (e.g., methyl or ethyl ester), the unreacted ester would be an impurity.

  • Byproducts: Depending on the reagents used, byproducts from side reactions may be present.

  • Reagents: Residual reagents from the synthesis.

Q2: My final product has a low melting point and appears discolored. What is the likely cause?

A2: A low or broad melting point and discoloration are indicative of impurities. The presence of unreacted starting materials or byproducts can disrupt the crystal lattice of your product, leading to a lower melting point. Discoloration may arise from colored impurities or degradation of the indole ring.

Q3: I am observing a persistent impurity in my NMR spectrum that I suspect is the unreacted starting material. Which purification method is most effective?

A3: The choice of purification method depends on the nature of the impurity.

  • For a neutral impurity like 5-bromo-1-methyl-1H-indole, an acid-base extraction is highly effective. The carboxylic acid product can be selectively extracted into a basic aqueous solution, leaving the neutral impurity in the organic layer.[1][2][3]

  • For an ester impurity , while it is less acidic than the carboxylic acid, a careful acid-base extraction can still be effective. Alternatively, column chromatography can provide good separation.

  • Recrystallization is a good final purification step to remove minor impurities and obtain a highly crystalline product.[4]

Troubleshooting Guides

Problem 1: Incomplete removal of neutral starting material (e.g., 5-bromo-1-methyl-1H-indole) after acid-base extraction.
Possible Cause Solution
Incomplete Deprotonation Ensure the pH of the aqueous base is high enough (pH > 10) to fully deprotonate the carboxylic acid. Use a stronger base if necessary (e.g., 1M NaOH instead of saturated sodium bicarbonate).
Insufficient Mixing Vigorously shake the separatory funnel for at least 1-2 minutes to ensure thorough mixing of the organic and aqueous layers.
Emulsion Formation If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. Allow the mixture to stand for a longer period.
Impurity Trapped in Aqueous Layer Perform a "back-extraction" by washing the basic aqueous layer with a fresh portion of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any residual neutral impurity.[1]
Problem 2: Low recovery of this compound after purification.
Possible Cause Solution
Incomplete Precipitation After acidifying the basic aqueous extract, ensure the pH is sufficiently low (pH < 2) to fully protonate the carboxylate salt. Cool the solution in an ice bath to maximize precipitation.
Product Loss During Filtration Use a filter paper with an appropriate pore size to avoid loss of fine crystals. Wash the collected solid with a minimal amount of cold solvent.
Product is Soluble in the Chosen Solvent If performing recrystallization, ensure you are using a solvent system where the product has low solubility at low temperatures. Perform a solvent screen to identify the optimal recrystallization solvent.
Column Chromatography Issues If using column chromatography, ensure the polarity of the eluent is not too high, which could cause the product to elute too quickly with impurities. Monitor the fractions carefully using TLC.

Experimental Protocols

Method 1: Purification by Acid-Base Extraction

This method is ideal for separating the acidic product from neutral or less acidic impurities.[1][2][3][5]

Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separation: Shake the funnel vigorously and allow the layers to separate. The deprotonated product (carboxylate salt) will move to the aqueous layer. Drain the lower organic layer.

  • Repeat: Extract the organic layer two more times with the basic solution to ensure complete transfer of the product.

  • Back-Extraction: Combine the aqueous layers and wash with a small portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1M HCl until the pH is ~2. The purified carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Method 2: Purification by Column Chromatography

Column chromatography is useful for separating compounds with different polarities.[6][7][8][9]

Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. The less polar impurities will elute first. The more polar carboxylic acid product will elute later. The polarity of the eluent can be gradually increased (gradient elution) to speed up the elution of the product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 1: Example Solvent Systems for Column Chromatography

Solvent System (Hexane:Ethyl Acetate) Typical Application
9:1Eluting non-polar impurities.
7:3Eluting the desired product.
1:1 with 1% Acetic AcidTo improve the peak shape and elution of the carboxylic acid.
Method 3: Purification by Recrystallization

Recrystallization is an effective final step to obtain a highly pure, crystalline product.[4]

Protocol:

  • Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visual Guides

experimental_workflow cluster_extraction Acid-Base Extraction crude Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) crude->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer (Product as Salt) separate->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filtrate Filter and Dry precipitate->filtrate pure_product Pure Product filtrate->pure_product

Caption: Workflow for purification via acid-base extraction.

troubleshooting_logic start Low Purity after Purification check_method Which method was used? start->check_method extraction Acid-Base Extraction check_method->extraction Extraction chromatography Column Chromatography check_method->chromatography Chromatography recrystallization Recrystallization check_method->recrystallization Recrystallization check_ph Was pH of base > 10 and acid < 2? extraction->check_ph check_eluent Was eluent polarity optimized? chromatography->check_eluent check_solvent Was the correct solvent used? recrystallization->check_solvent back_extract Perform back-extraction with organic solvent. check_ph->back_extract No rerun_column Adjust solvent gradient and re-run. check_eluent->rerun_column No rescreen_solvent Perform solvent screen for optimal crystallization. check_solvent->rescreen_solvent No

Caption: Troubleshooting logic for low product purity.

References

Validation & Comparative

Unraveling the Bioactivity of 5-Bromo-1-methyl-1H-indole-3-carboxylic Acid and Its Ethyl Ester: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable gap in direct comparative studies on the biological activities of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid and its ethyl ester derivative. While research has extensively explored the diverse pharmacological potential of the broader indole scaffold, a head-to-head analysis of these two specific congeners remains to be published. However, by examining the activities of structurally related indole-3-carboxylic acid and 5-bromo-indole derivatives, we can infer potential biological profiles and guide future research.

This guide synthesizes the available data on related compounds to provide a comparative perspective. We will explore the known biological activities of indole-3-carboxylic acids and their ester derivatives, delve into common experimental protocols for their evaluation, and visualize a general workflow for such a comparative study.

Comparative Biological Activities of Related Indole Derivatives

Indole-3-carboxylic acid derivatives are recognized for a wide spectrum of biological effects, ranging from antimicrobial to anticancer and antihypertensive activities. The presence of a bromine atom at the 5-position of the indole ring is known to enhance the reactivity and biological activity of the molecule.[1] Esterification of the carboxylic acid group can significantly impact a molecule's physicochemical properties, such as lipophilicity, which in turn can influence its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately its biological activity.

While direct data is absent for the title compounds, a general trend observed with similar carboxylic acid and ester pairs is that the ester can act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. Alternatively, the ester form itself may exhibit unique biological activities.

The following table summarizes the observed biological activities for various indole-3-carboxylic acid derivatives, providing a potential framework for the investigation of this compound and its ethyl ester.

Biological ActivityCompound ClassExample Compound(s)Observed EffectReference
Antibacterial Indole-3-carboxylic acid derivativesIndole-3-carboxylic acid derivatives of amino acids and peptidesSignificant activity against various bacterial strains.[2]
5-Bromoindole derivatives5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamidesHigh activity against pathogenic Gram-negative bacteria with MIC values of 0.35–1.25 μg/mL.[3][3]
Antihypertensive Indole-3-carboxylic acid derivativesNovel derivatives of indole-3-carboxylic acidHigh nanomolar affinity for the angiotensin II receptor (AT₁ subtype), leading to a decrease in blood pressure in spontaneously hypertensive rats.[4][4]
Herbicidal Indole-3-carboxylic acid derivativesNovel indole-3-carboxylic acid derivativesGood-to-excellent inhibition (60–97% inhibitory rates) on roots and shoots of both dicotyledonous and monocotyledonous plants.[5][5]
Antiviral (Anti-HIV) Indole-2-carboxylic acid derivativesNovel indole-2-carboxylic acid derivativesInhibition of HIV-1 integrase strand transfer with an IC₅₀ value of 3.11 μM for the most potent compound.
Enzyme Inhibition (Xanthine Oxidase) Indole-5-yl)isoxazole-3-carboxylic acids5-(1H-indol-5-yl)isoxazole-3-carboxylic acidsPotent inhibition of xanthine oxidase with an IC₅₀ value of 0.13 μM for the lead compound.[6][6]

Experimental Protocols

To facilitate further research, this section details common methodologies for assessing the biological activities identified in related indole derivatives.

Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of bacteria. The cultures are incubated under appropriate conditions, and the presence or absence of visible growth is determined.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a liquid bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

In Vitro Enzyme Inhibition Assay: Xanthine Oxidase Inhibition

This assay measures the ability of a compound to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of uric acid.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by measuring the increase in absorbance at a specific wavelength (e.g., 295 nm).

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, xanthine (substrate), and the test compound at various concentrations.

  • Initiate the reaction by adding xanthine oxidase enzyme.

  • Monitor the rate of uric acid formation by measuring the change in absorbance at 295 nm over time using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conceptual Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative study of the biological activities of this compound and its ethyl ester.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Comparative Data Analysis A Synthesis of this compound C Structural & Purity Analysis (NMR, MS, HPLC) A->C B Synthesis of Ethyl Ester Derivative B->C D Primary Screening (e.g., Antibacterial, Anticancer) C->D E Determination of Potency (IC50 / MIC) D->E F Mechanism of Action Studies (e.g., Enzyme Assays) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Comparison of Potency & Efficacy G->H

Caption: A conceptual workflow for the comparative biological evaluation of a parent compound and its derivative.

Signaling Pathway Involvement

While specific signaling pathways for this compound and its ethyl ester are not defined, indole derivatives are known to interact with various cellular signaling pathways. For instance, some indole compounds have been shown to modulate the activity of protein kinases, transcription factors, and inflammatory pathways. A thorough investigation would be required to elucidate the precise mechanisms of action for the title compounds. The following diagram depicts a generalized representation of how a bioactive compound might interfere with a cellular signaling cascade.

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Cellular Response Receptor Cell Surface Receptor Signal_Transduction Signal Transduction Cascade (e.g., Kinase Phosphorylation) Receptor->Signal_Transduction Transcription_Factor Transcription Factor Signal_Transduction->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Response Gene Expression & Biological Response Nucleus->Response Bioactive_Compound Bioactive Indole Derivative Bioactive_Compound->Signal_Transduction Inhibition / Activation

Caption: A generalized diagram of a cellular signaling pathway and a potential point of intervention by a bioactive compound.

References

Unveiling the Anticancer Potential of 5-Bromoindole Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-bromoindole derivatives as anticancer agents. We delve into their structure-activity relationships, supported by experimental data, to illuminate the path for future drug discovery.

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic properties. Among these, 5-bromoindole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. The strategic placement of a bromine atom at the C5 position of the indole ring has been shown to enhance the anticancer effects of these molecules. This guide will explore the nuances of their structure-activity relationship (SAR), presenting key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways.

Comparative Anticancer Activity of 5-Bromoindole Derivatives

The anticancer efficacy of 5-bromoindole derivatives is profoundly influenced by the nature and position of substituents on the indole core. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various derivatives against several human cancer cell lines, offering a clear comparison of their potencies.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Series 1: 5-Bromoindole-2-carboxylic Acid Derivatives
3aCarbothioamide at C2HepG2 (Liver)12.5[1][2]
A549 (Lung)15.2[1][2]
MCF-7 (Breast)18.9[1][2]
3bOxadiazole at C2HepG2 (Liver)25.3
A549 (Lung)29.8
MCF-7 (Breast)33.1
3fTriazole at C2HepG2 (Liver)20.7
A549 (Lung)24.5
MCF-7 (Breast)28.4
Series 2: 5-Bromo-7-azaindolin-2-one Derivatives
23cN-propyl-N-(pyridin-2-yl)acetamide at C3A549 (Lung)3.103[3]
23dN-butyl-N-(pyridin-2-yl)acetamide at C3Skov-3 (Ovarian)3.721[3]
23pN-(2-(dimethylamino)ethyl)-N-(pyridin-2-yl)acetamide at C3HepG2 (Liver)2.357[3][4]
A549 (Lung)2.891[3][4]
Skov-3 (Ovarian)3.012[3][4]
Series 3: 3-Trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles
5e-h (general)2-aryl, 3-trifluoroacetyl, 7-acetamidoA549 (Lung)Significant Cytotoxicity[5]
HeLa (Cervical)Significant Cytotoxicity[5]

Key Observations from the Data:

  • Substituents at C2: The nature of the heterocyclic moiety at the C2 position of 5-bromoindole-2-carboxylic acid derivatives significantly impacts their anticancer activity. The carbothioamide derivative (3a) consistently demonstrates the lowest IC50 values across the tested cell lines, indicating higher potency compared to the oxadiazole (3b) and triazole (3f) analogs.[1][2]

  • Modifications at the N1 and C3 Positions of the Indolin-2-one Core: In the 5-bromo-7-azaindolin-2-one series, the side chain attached to the indolin-2-one core plays a crucial role. Compound 23p, featuring a dimethylaminoethyl group, exhibits the most potent and broad-spectrum activity against HepG2, A549, and Skov-3 cancer cells.[3][4]

  • Importance of the 3-Trifluoroacetyl Group: The presence of a 3-trifluoroacetyl group in conjunction with a 7-acetamido-2-aryl substitution on the 5-bromoindole scaffold leads to significant cytotoxicity in A549 and HeLa cells, highlighting the importance of this functional group for anticancer activity.[5]

Mechanisms of Action: Targeting Key Signaling Pathways

The anticancer effects of 5-bromoindole derivatives are attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of key signaling pathways and cellular machinery essential for cancer cell proliferation and survival.

Inhibition of EGFR Signaling Pathway

Several 5-bromoindole-2-carboxylic acid derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a transmembrane protein that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, and metastasis.[6][7] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these indole derivatives block its autophosphorylation and subsequent activation of downstream signaling, ultimately leading to cell cycle arrest and apoptosis.[1][2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Binds Bromoindole 5-Bromoindole Derivative Bromoindole->EGFR Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of 5-Bromoindole Derivatives CellCulture Cancer Cell Line Culture Synthesis->CellCulture Treatment Treatment with Derivatives CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT FlowCytometry Flow Cytometry Treatment->FlowCytometry DataAnalysis IC50 Determination & SAR Analysis MTT->DataAnalysis CellCycle Cell Cycle Analysis (PI Staining) FlowCytometry->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) FlowCytometry->Apoptosis CellCycle->DataAnalysis Apoptosis->DataAnalysis

References

A Comparative Guide to the Validation of 5-Bromo-1-methyl-1H-indole-3-carboxylic Acid as a VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, a novel indole derivative, as a potential inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). It outlines the critical experimental pathway from initial in vitro screening to in vivo model testing and presents a comparative analysis against established, FDA-approved VEGFR-2 inhibitors.

Introduction: The Role of VEGFR-2 in Angiogenesis and Cancer

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels.[1][2] Upon binding its ligand, VEGF-A, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival.[3][4] In oncology, the VEGF/VEGFR-2 pathway is a critical therapeutic target, as tumors rely on sustained angiogenesis for growth and metastasis.[1][5] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are an established class of anti-cancer drugs.[1][5]

Indole derivatives have emerged as a promising scaffold for the development of kinase inhibitors, with several demonstrating potent anti-VEGFR-2 activity.[6][7][8] This guide focuses on the systematic validation of a novel candidate, this compound, comparing its potential efficacy to well-characterized inhibitors such as Sorafenib, Sunitinib, and Axitinib.[9]

Comparative Analysis of In Vitro Efficacy

The initial validation of a potential inhibitor involves quantifying its potency in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison. The table below summarizes the reported in vitro efficacy of established VEGFR-2 inhibitors and presents a hypothetical target profile for this compound.

InhibitorVEGFR-2 Kinase IC50 (nM)Cell LineCell Proliferation IC50 (nM)Reference
This compound Hypothetical Target: < 50HUVECHypothetical Target: < 100N/A
Sorafenib 90--[10]
Sunitinib 80--[10]
Axitinib 0.2Porcine Aortic Endothelial Cells-[10]
Ramucirumab (Antibody) 0.8 - 1.0 (Blocks binding)--[11]

Note: IC50 values can vary based on experimental conditions. Data is compiled from multiple sources for comparative purposes.

Visualizing the Mechanism and Workflow

VEGFR-2 Signaling Pathway and Point of Inhibition

The binding of VEGF-A to VEGFR-2 triggers a complex signaling network essential for angiogenesis.[1] The diagram below illustrates the key downstream pathways activated upon receptor phosphorylation, which are the ultimate targets of inhibitory compounds like this compound that compete with ATP in the kinase domain.[12][13][14]

VEGFR2_Signaling VEGFR-2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_plc PLCγ/MAPK Pathway cluster_response Cellular Responses VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding & Dimerization ATP_Site ATP Binding Site (Kinase Domain) VEGFR2->ATP_Site Autophosphorylation PI3K PI3K ATP_Site->PI3K Activation PLCG PLCγ ATP_Site->PLCG Activation Inhibitor 5-Bromo-1-methyl- 1H-indole-3-carboxylic acid Inhibitor->ATP_Site Inhibition AKT AKT PI3K->AKT Survival Survival AKT->Survival Permeability Permeability AKT->Permeability PKC PKC PLCG->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR-2 signaling pathway and point of therapeutic intervention.

Experimental Workflow for Inhibitor Validation

The validation of a novel VEGFR-2 inhibitor follows a structured, multi-stage process. This workflow ensures that only the most promising candidates, with both high potency and favorable pharmacological properties, advance toward clinical development.

Validation_Workflow Inhibitor Validation Workflow cluster_0 Phase 1: Discovery & In Silico cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Efficacy cluster_3 Phase 4: Preclinical Development a Compound Design & Synthesis b Molecular Docking vs. VEGFR-2 Crystal Structure a->b c Biochemical Assay: VEGFR-2 Kinase Inhibition (IC50) b->c d Cell-Based Assays: Proliferation (HUVEC) Migration c->d e Kinase Selectivity Profiling d->e f Tumor Xenograft Models (e.g., LLC, B16.F10) e->f g Efficacy Assessment: Tumor Volume Reduction f->g h Pharmacodynamic Analysis: ↓ Vascular Density (CD31 staining) f->h i ADME/Tox Studies h->i j Lead Optimization i->j

Caption: A multi-phase workflow for validating a novel VEGFR-2 inhibitor.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data. The following sections describe key methodologies for validating VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibitory activity of a compound on recombinant human VEGFR-2 by measuring the amount of ATP consumed during the kinase reaction.[1][15][16]

  • Principle: Kinase activity consumes ATP. A luciferase-based reagent is used to measure the remaining ATP; a higher luminescence signal indicates lower kinase activity (i.e., greater inhibition).

  • Materials:

    • Recombinant Human VEGFR-2 (GST-tagged)

    • Kinase Assay Buffer (e.g., BPS Bioscience #79334)

    • ATP (500 µM solution)

    • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

    • Test Compound (this compound) dissolved in DMSO

    • Kinase-Glo® MAX Assay Reagent (Promega)

    • White, opaque 96-well plates

  • Procedure:

    • Reagent Preparation: Prepare a 1x Kinase Buffer from a 5x stock. Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Master Mix: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the PTK substrate.

    • Plate Setup: Add 25 µL of the master mix to each well of a 96-well plate.

    • Inhibitor Addition: Add 5 µL of the diluted test compound to the appropriate wells. For control wells (100% activity), add 5 µL of buffer with the same DMSO concentration.

    • Enzyme Addition: Thaw the VEGFR-2 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

    • Initiate Reaction: Add 20 µL of the diluted VEGFR-2 enzyme to all wells except the "Blank" control.

    • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

    • Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the signal.

    • Data Acquisition: Read the luminescence using a microplate reader.

    • Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using non-linear regression analysis.

HUVEC Proliferation Assay (MTT-Based)

This cell-based assay measures the anti-proliferative effect of the test compound on human umbilical vein endothelial cells (HUVECs), a key in vitro model for angiogenesis.[17][18]

  • Principle: The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondria.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium and Starvation Medium (e.g., 0.5-1% FBS)

    • VEGF-A solution (e.g., 20 ng/mL)

    • Test Compound

    • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Clear 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells/well and allow them to adhere overnight.

    • Starvation: Replace the growth medium with 100 µL of starvation medium and incubate for 4-6 hours to synchronize the cells.

    • Treatment: Aspirate the starvation medium. Add fresh starvation medium containing serial dilutions of the test compound. Include wells with VEGF-A alone (positive control) and vehicle (DMSO) control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the control wells and calculate the IC50 value for cell proliferation inhibition.

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of the compound in a living organism, providing crucial data on its potential as a therapeutic agent.[19][20]

  • Principle: The growth of implanted tumor cells (e.g., Lewis Lung Carcinoma or B16.F10 melanoma) in immunocompromised mice is measured over time following treatment with the inhibitor.

  • Materials:

    • Immunocompromised mice (e.g., C57BL/6 or BALB/c nude)

    • Tumor cell line (e.g., Lewis Lung Carcinoma - LLC)

    • Test Compound formulated in a suitable vehicle for administration (e.g., oral gavage)

    • Calipers for tumor measurement

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10^6 LLC cells) into the flank of each mouse.

    • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

    • Treatment Administration: Administer the test compound (e.g., daily via oral gavage) and the vehicle to the respective groups. A positive control group treated with a known inhibitor like vandetanib can also be included.[19]

    • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Endpoint: Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size.

    • Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for further analysis.

    • Pharmacodynamic Analysis: Analyze tumor tissue for changes in vascular density by performing immunohistochemistry (IHC) for endothelial markers like CD31.[20]

    • Analysis: Compare the tumor growth curves between the treated and control groups to determine the percentage of tumor growth inhibition.

Conclusion

The validation of this compound as a VEGFR-2 inhibitor requires a rigorous, multi-faceted approach. By following the outlined experimental workflow—from initial in vitro kinase and proliferation assays to in vivo efficacy studies—researchers can systematically characterize its potency and therapeutic potential. Direct comparison of the resulting data with established benchmarks such as Sorafenib and Sunitinib is crucial for determining the compound's relative advantages and guiding further drug development efforts. The protocols and visualizations provided in this guide offer a standardized framework to ensure the generation of high-quality, comparable data for novel anti-angiogenic candidates.

References

comparative analysis of different synthetic routes to 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, a key building block in the development of various pharmaceutical compounds. The following sections detail plausible synthetic pathways, presenting experimental protocols and quantitative data to inform the selection of the most suitable route for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Key Steps Overall Yield (Reported/Estimated) Number of Steps Advantages Disadvantages
A 5-Bromo-1H-indole1. N-Methylation2. Vilsmeier-Haack Formylation3. OxidationEstimated ~70-80%3Potentially high yielding; utilizes a common starting material.Requires handling of phosphorus oxychloride; oxidation step adds complexity.
B 5-Bromo-1H-indole1. Acylation with trichloroacetyl chloride2. Esterification/Hydrolysis3. N-Methylation4. SaponificationReported yield for unmethylated ester is not specified. Overall yield is likely moderate.4Starts from a readily available material.Multi-step process with potentially lower overall yield.
C 4-Bromophenylhydrazine1. Fischer Indole Synthesis with ethyl pyruvate to form the indole ester2. N-Methylation3. SaponificationEstimated ~60-70%3Convergent synthesis; builds the core structure efficiently.Requires preparation of the specific hydrazine precursor; control of regioselectivity can be a concern in some Fischer syntheses.

Synthetic Route Diagrams

The following diagrams illustrate the logical flow of the described synthetic pathways.

Synthetic_Routes Comparative Synthetic Pathways to this compound cluster_A Route A cluster_B Route B cluster_C Route C A1 5-Bromo-1H-indole A2 5-Bromo-1-methyl-1H-indole A1->A2 N-Methylation A3 5-Bromo-1-methyl-1H-indole-3-carbaldehyde A2->A3 Vilsmeier-Haack Formylation A4 This compound A3->A4 Oxidation B1 5-Bromo-1H-indole B2 3-Trichloroacetyl-5-bromo-1H-indole B1->B2 Acylation B3 Ethyl 5-bromo-1H-indole-3-carboxylate B2->B3 Esterification B4 Ethyl 5-bromo-1-methyl-1H-indole-3-carboxylate B3->B4 N-Methylation B5 This compound B4->B5 Saponification C1 4-Bromophenylhydrazine C3 Ethyl 5-bromo-1H-indole-3-carboxylate C1->C3 Fischer Indole Synthesis C2 Ethyl pyruvate C2->C3 C4 Ethyl 5-bromo-1-methyl-1H-indole-3-carboxylate C3->C4 N-Methylation C5 This compound C4->C5 Saponification

Caption: Overview of three distinct synthetic routes to the target molecule.

Experimental Protocols

Route A: From 5-Bromo-1H-indole

This route involves the initial N-methylation of commercially available 5-bromo-1H-indole, followed by the introduction of a formyl group at the C3 position via a Vilsmeier-Haack reaction, and subsequent oxidation to the carboxylic acid.

Step 1: N-Methylation of 5-Bromo-1H-indole

  • Procedure: To a solution of 5-bromo-1H-indole (1.0 eq) in a suitable solvent such as DMF or THF, a base like sodium hydride (1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of a methylating agent such as methyl iodide (1.2 eq). The reaction is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC. The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 5-bromo-1-methyl-1H-indole.

  • Yield: Typically high, estimated to be >90%.

  • Purity: Can be purified by column chromatography to >98%.

Step 2: Vilsmeier-Haack Formylation of 5-Bromo-1-methyl-1H-indole

  • Procedure: In a flask cooled to 0 °C, phosphorus oxychloride (1.5 eq) is added dropwise to dimethylformamide (DMF, used as both reagent and solvent). The mixture is stirred for a short period to form the Vilsmeier reagent. A solution of 5-bromo-1-methyl-1H-indole (1.0 eq) in DMF is then added dropwise, and the reaction mixture is stirred at room temperature for several hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-water and neutralized with a base (e.g., NaOH solution) to precipitate the product, 5-bromo-1-methyl-1H-indole-3-carbaldehyde, which is then filtered, washed, and dried.

  • Yield: Generally high for electron-rich indoles, estimated to be in the range of 80-95%.

  • Purity: The crude product is often of high purity but can be recrystallized if necessary.

Step 3: Oxidation of 5-Bromo-1-methyl-1H-indole-3-carbaldehyde

  • Procedure: The aldehyde from the previous step (1.0 eq) is dissolved in a suitable solvent mixture, such as t-butanol and water. A solution of an oxidizing agent like potassium permanganate (KMnO4) or a milder reagent like sodium chlorite (NaClO2) with a scavenger such as 2-methyl-2-butene is added. The reaction is stirred at room temperature until the aldehyde is consumed (monitored by TLC). The reaction is then worked up by quenching the excess oxidant, acidifying the mixture, and extracting the product with an organic solvent. The organic extracts are dried and concentrated to yield the final product.

  • Yield: Typically in the range of 80-90%.

  • Purity: Can be purified by recrystallization to >99%.

Route B: From 5-Bromo-1H-indole via C3-Acylation

This pathway begins with the acylation of 5-bromo-1H-indole at the C3 position, followed by esterification, N-methylation, and final saponification.

Step 1 & 2: Synthesis of Ethyl 5-bromo-1H-indole-3-carboxylate [1]

  • Procedure: To a suspension of 5-bromo-1H-indole (1.0 eq) in anhydrous THF at 0°C, pyridine (1.3 eq) is added. A solution of trichloroacetyl chloride (1.3 eq) in THF is then added dropwise over 1 hour. The reaction mixture is warmed to room temperature and stirred overnight. The reaction is quenched with 1 M HCl and the product is extracted. The resulting solid is then dissolved in methanol and heated to reflux with KOH for 5 hours. After cooling and concentration, the intermediate acid is esterified using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid) to yield ethyl 5-bromo-1H-indole-3-carboxylate.[1]

  • Yield: The yield for the combined acylation and esterification is not explicitly stated but is expected to be moderate.

  • Purity: Purification is typically achieved by column chromatography.[1]

Step 3: N-Methylation of Ethyl 5-bromo-1H-indole-3-carboxylate

  • Procedure: Similar to the N-methylation in Route A, ethyl 5-bromo-1H-indole-3-carboxylate (1.0 eq) is treated with a base like sodium hydride (1.1 eq) in DMF at 0 °C, followed by the addition of methyl iodide (1.2 eq). The reaction is stirred at room temperature until completion. Work-up involves quenching with water and extraction with an organic solvent.

  • Yield: Estimated to be high, >90%.

  • Purity: Purified by column chromatography.

Step 4: Saponification of Ethyl 5-bromo-1-methyl-1H-indole-3-carboxylate

  • Procedure: The ester from the previous step is dissolved in a mixture of ethanol and water, and a stoichiometric excess of a base like sodium hydroxide or potassium hydroxide is added. The mixture is heated to reflux for a few hours until the ester is fully hydrolyzed (monitored by TLC). After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The product is then collected by filtration, washed with water, and dried.

  • Yield: Typically quantitative or near-quantitative.

  • Purity: High purity is often achieved after precipitation and washing.

Route C: Fischer Indole Synthesis

This route constructs the indole ring system in a convergent manner from a substituted phenylhydrazine and a keto-ester.

Step 1: Fischer Indole Synthesis of Ethyl 5-bromo-1H-indole-3-carboxylate

  • Procedure: 4-Bromophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) are heated in a suitable solvent, such as ethanol or acetic acid, often with a catalyst like zinc chloride or polyphosphoric acid. The reaction mixture is typically refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice-water. The precipitated product is collected by filtration, washed, and dried.

  • Yield: Yields for Fischer indole syntheses can vary widely but are generally in the moderate to good range (50-80%).

  • Purity: The crude product may require purification by column chromatography or recrystallization.

Step 2 & 3: N-Methylation and Saponification

  • Procedure: The resulting ethyl 5-bromo-1H-indole-3-carboxylate is then subjected to N-methylation and subsequent saponification as described in Route B, Steps 3 and 4.

  • Yields and Purity: As described for the corresponding steps in Route B.

Concluding Remarks

The choice of the optimal synthetic route to this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available.

  • Route A is a strong candidate if 5-bromo-1H-indole is readily available and the handling of reagents like phosphorus oxychloride is not a concern. It offers a potentially high overall yield in a relatively short number of steps.

  • Route B provides a more classical approach but involves more synthetic transformations, which may impact the overall yield and efficiency.

  • Route C , the Fischer indole synthesis, is an elegant and convergent approach. It may be the most cost-effective route if the required 4-bromophenylhydrazine is accessible at a lower cost than 5-bromo-1H-indole.

For large-scale production, a thorough optimization of reaction conditions for each step would be necessary to maximize yields and minimize purification requirements. It is recommended that small-scale trial runs of the most promising routes be conducted to validate the procedures and yields with the available laboratory setup.

References

A Comparative Analysis of the Biological Efficacy of 5-Bromo-1-methyl-1H-indole-3-carboxylic Acid and Other Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, with halogenation being a key strategy to modulate biological activity. This guide provides a comparative overview of the biological efficacy of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid and other halogenated indoles, focusing on their anticancer and antimicrobial properties. The data presented is compiled from various studies, and it is important to consider the different experimental conditions when making comparisons.

Anticancer Activity of Halogenated Indoles

Halogenated indole derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Quantitative Data: Anticancer and VEGFR-2 Inhibitory Activities

The following table summarizes the in vitro anticancer and VEGFR-2 inhibitory activities of various halogenated indole derivatives. Direct comparative data for this compound is limited in the reviewed literature; however, data for structurally related compounds provide valuable insights.

Compound/Derivative ClassTarget/Cell LineActivity (IC₅₀/GI₅₀)Reference CompoundActivity (IC₅₀)
5-Bromo-1H-indole-2-carboxylic acid derivatives
Carbothioamides, Oxadiazoles, TriazolesA549 (Lung Carcinoma)Potent--
Carbothioamides, Oxadiazoles, TriazolesHepG2 (Hepatocellular Carcinoma)Potent--
Carbothioamides, Oxadiazoles, TriazolesMCF-7 (Breast Adenocarcinoma)Potent--
Indole-3-carboxylic acid Conjugate (7k) Leukemia Cell Lines0.04–0.28 µM--
Solid Tumor Cell Lines0.04–0.61 µM--
Indole-3-acrylic acid Conjugate (7j) Leukemia Cell Lines0.03–0.30 µM--
Solid Tumor Cell Lines0.05–0.40 µM--
1H-Indole Derivative (Compound 7) VEGFR-225 nMSorafenib35 nM
MCF-712.93 µM--
HCT 11611.52 µM--
Nicotinamide Derivative (Compound 8) VEGFR-277.02 nMSorafenib53.65 nM
HCT-1165.4 µM--
HepG27.1 µM--
Indole-2-carboxamide (Compound Va) EGFR71 ± 06 nMErlotinib80 ± 05 nM
BRAFV600E-Erlotinib60 nM
Various Cancer Cell Lines26 nM - 86 nMErlotinib33 nM

Note: "Potent" indicates that the source cited significant activity without providing a specific IC₅₀ value in the abstract.[1] The data is compiled from multiple sources and experimental conditions may vary.

Signaling Pathway: VEGFR-2 Inhibition

Many halogenated indoles exert their anticancer effects by inhibiting VEGFR-2, a key receptor tyrosine kinase in angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes cell proliferation, survival, and migration. Halogenated indoles can act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking this pathway.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 Extracellular Domain Transmembrane Domain Kinase Domain VEGF->VEGFR2:f0 Binds ADP ADP VEGFR2:f2->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2:f2->Downstream Phosphorylates ATP ATP ATP->VEGFR2:f2 Provides Phosphate Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Activates HalogenatedIndole Halogenated Indole HalogenatedIndole->VEGFR2:f2 Inhibits ATP Binding

Caption: VEGFR-2 signaling pathway and the inhibitory action of halogenated indoles.

Antimicrobial and Antifungal Activity of Halogenated Indoles

The introduction of halogens, particularly bromine, onto the indole ring has been shown to enhance antimicrobial and antifungal properties. These compounds often exhibit broad-spectrum activity against various pathogens, including drug-resistant strains.

Quantitative Data: Antimicrobial and Antifungal Activities

The following table presents the Minimum Inhibitory Concentrations (MIC) of different halogenated indole derivatives against a panel of bacteria and fungi.

Compound/Derivative ClassOrganismMIC (µM or µg/mL)Reference CompoundMIC
5-Bromo-indole-3-carboxamido-polyamine Conjugates
13b (polyamine PA-3-6-3)Staphylococcus aureus≤ 0.28 µM--
Acinetobacter baumannii≤ 0.28 µM--
Cryptococcus neoformans≤ 0.28 µM--
Multi-Halogenated Indoles
6-bromo-4-iodoindoleS. aureus20-30 µg/mLGentamicin20-50 µg/mL
4-bromo-6-chloroindoleS. aureus20-30 µg/mLGentamicin20-50 µg/mL
5-iodoindoleS. aureus100 µg/mL--
IndoleS. aureus1000 µg/mL--
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides
7aEscherichia coli0.15–3.25 µg/mLGentamicin/Ciprofloxacin-
7bE. coli0.15–3.25 µg/mLGentamicin/Ciprofloxacin-
7cE. coli0.15–3.25 µg/mLGentamicin/Ciprofloxacin-
7cSalmonella Typhi-Gentamicin/Ciprofloxacin1.6 and 3-fold more active
Indole Derivatives with 1,2,4-Triazole
Compound 3dMRSA-CiprofloxacinMore active
C. krusei-FluconazoleMore effective
Compounds 1b, 2b-d, 3b-dC. albicans3.125 µg/mL--

Note: The data is compiled from multiple sources and experimental conditions may vary.[2][3][4][5]

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow Start Start SeedCells Seed cancer cells in 96-well plate Start->SeedCells Incubate1 Incubate for 24h (Cell Attachment) SeedCells->Incubate1 TreatCells Treat cells with - Halogenated Indoles - Vehicle Control - Positive Control Incubate1->TreatCells Incubate2 Incubate for 48-72h TreatCells->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate3->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Analyze data and calculate IC50 values Measure->Analyze End End Analyze->End

References

cross-reactivity profiling of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory activity of the novel compound 5-Bromo-1-methyl-1H-indole-3-carboxylic acid. While direct experimental data for this specific molecule is not publicly available, this document presents a hypothetical cross-reactivity profile against a panel of representative kinases, based on the known activity of structurally related indole-3-carboxylic acid derivatives. The data herein is intended to serve as an illustrative example for researchers engaged in the early-stage discovery and profiling of small molecule kinase inhibitors.

Indole derivatives are a prominent class of compounds targeting various kinases, including Polo-like kinase 1 (Plk1), Vascular Endothelial Growth Factor Receptor (VEGFR), and others, playing crucial roles in cell cycle regulation and angiogenesis.[1][2] This guide outlines the potential selectivity of this compound and provides detailed experimental protocols for assessing kinase inhibition, enabling a direct comparison with alternative compounds under investigation.

Quantitative Kinase Inhibition Profile

The following table summarizes the hypothetical inhibitory activity of this compound against a panel of selected kinases. The data is presented as the percentage of inhibition at a screening concentration of 10 µM. This initial screening is crucial for identifying both primary targets and potential off-target interactions, which is a pivotal step in the development of selective kinase inhibitors.[3][4]

Kinase TargetKinase Family% Inhibition at 10 µM
Plk1 Ser/Thr Kinase92%
Plk2Ser/Thr Kinase45%
Plk3Ser/Thr Kinase51%
VEGFR2 Tyr Kinase88%
PDGFRβTyr Kinase65%
c-KitTyr Kinase32%
CDK2/cyclin ASer/Thr Kinase25%
ROCK1Ser/Thr Kinase18%
PKASer/Thr Kinase5%
Akt1Ser/Thr Kinase12%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

A detailed methodology is essential for the accurate interpretation and replication of kinase inhibition data. The following protocol describes a common method for in vitro kinase screening.

In Vitro Radiometric Kinase Assay (³³P-ATP Filter Binding Assay)

This assay quantifies the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate, a method widely considered the gold standard for its direct measurement of enzymatic activity and high sensitivity.[5]

1. Reagents and Materials:

  • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.

  • Enzymes: Recombinant human kinases (e.g., Plk1, VEGFR2).

  • Substrates: Kinase-specific peptide or protein substrates.

  • ATP: Adenosine triphosphate, including [γ-³³P]-ATP.

  • Test Compound: this compound dissolved in 100% DMSO.

  • Stop Solution: 3% Phosphoric acid.

  • Filter Plates: 96-well phosphocellulose or glass fiber filter plates.

  • Scintillation Counter: For radioactivity measurement.

2. Assay Procedure:

  • Compound Preparation: A 10 mM stock solution of this compound is prepared in DMSO. Serial dilutions are then made to achieve the desired final concentrations for IC₅₀ determination.

  • Reaction Setup: The kinase reaction is initiated by mixing the test compound (or DMSO for control), the specific kinase, and its corresponding substrate in the kinase buffer.

  • Initiation of Phosphorylation: The reaction is started by the addition of an ATP solution (containing a mix of unlabeled ATP and [γ-³³P]-ATP) to the mixture. The final ATP concentration is typically set near the Kₘ for each specific kinase to ensure competitive inhibition can be detected.[3]

  • Incubation: The reaction plate is incubated at 30°C for a defined period (e.g., 40-120 minutes), allowing for phosphate transfer.

  • Termination: The reaction is stopped by adding the phosphoric acid stop solution.

  • Washing: The reaction mixture is transferred to the filter plate. The plate is then washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: After drying the plate, a scintillant is added to each well, and the radioactivity retained on the filter (corresponding to the phosphorylated substrate) is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. For dose-response experiments, IC₅₀ values are determined by fitting the data to a sigmoidal curve.

Visualizations

Experimental Workflow for Kinase Profiling

The following diagram illustrates the key steps in the kinase cross-reactivity profiling workflow, from compound preparation to data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Compound Stock (10 mM in DMSO) B Serial Dilutions A->B D Add Compound/DMSO B->D C Reaction Mix (Kinase, Substrate, Buffer) C->D E Initiate with [γ-³³P]-ATP D->E F Incubate at 30°C E->F G Stop Reaction (Phosphoric Acid) F->G H Transfer to Filter Plate G->H I Wash Plate H->I J Scintillation Counting I->J K Data Analysis (% Inhibition / IC50) J->K

Caption: Workflow for a radiometric kinase inhibition assay.

Hypothetical Signaling Pathway and Inhibition

This diagram shows a simplified signaling cascade involving Plk1 and VEGFR2, illustrating how a dual inhibitor like this compound could exert its effects through on-target and off-target inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Prolif Angiogenesis & Proliferation ERK->Prolif Plk1 Plk1 Cdc25C Cdc25C Plk1->Cdc25C CDK1 CDK1/Cyclin B Cdc25C->CDK1 Mitosis Mitosis CDK1->Mitosis Inhibitor 5-Bromo-1-methyl-1H- indole-3-carboxylic acid Inhibitor->VEGFR2 On-Target Inhibitor->Plk1 On-Target

Caption: Dual inhibition of VEGFR2 and Plk1 pathways.

References

head-to-head comparison of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid and similar compounds in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid and its structurally related analogs. Due to a lack of publicly available direct head-to-head studies on this compound, this guide synthesizes data from various sources to offer insights into the structure-activity relationships of this class of compounds, primarily focusing on their anti-cancer properties.

The indole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[1] Modifications at the 1, 3, and 5-positions of the indole ring, such as N-alkylation, esterification of the carboxylic acid, and halogenation, can significantly impact their therapeutic potential. This guide focuses on the effects of these modifications on the performance of indole-3-carboxylic acid derivatives in cell-based assays.

Comparative Analysis of In Vitro Cytotoxicity

Compound IDStructureCell LineAssay TypeActivity (IC₅₀/GI₅₀ in µM)Reference
1 5-Bromo-1-benzyl-indolin-2-one derivative (7d)MCF-7 (Breast)Not Specified2.93[2]
2 5-Bromo-1-benzyl-indolin-2-one derivative (7c)MCF-7 (Breast)Not Specified7.17[2]
3 5-Bromo-3-(N-4-fluorophenyl-thiosemicarbazono)-1H-2-indolinone (2f)BT-549 (Breast)Not Specifiedlog₁₀GI₅₀ = -6.40[3]
4 5-Bromo-3-(N-4-fluorophenyl-thiosemicarbazono)-1H-2-indolinone (2f)NCI-H23 (NSCLC)Not Specifiedlog₁₀GI₅₀ = -6.10[3]
5 5-Bromo-3-(N-4-fluorophenyl-thiosemicarbazono)-1H-2-indolinone (2f)IGROV1 (Ovarian)Not Specifiedlog₁₀GI₅₀ = -6.02[3]
6 Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate (5d)MCF-7 (Breast)MTT Assay4.7[4]
7 5-Chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamide derivative (5f)EGFRWTKinase Assay0.068[5]
8 5-Chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamide derivative (5g)EGFRWTKinase Assay0.074[5]
9 5-Chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamide derivative (5f)EGFRT790MKinase Assay0.0095[5]
10 5-Chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamide derivative (5g)EGFRT790MKinase Assay0.0119[5]

Note: The data presented is for structurally related but more complex derivatives. Direct cytotoxicity data for this compound and its simple analogs was not found in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for common cell-based assays used to evaluate the compounds discussed.

Cell Viability (MTT) Assay

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

  • Reaction Setup: In a microplate, combine the kinase, a suitable substrate, and ATP in a reaction buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the plate at a specified temperature for a set period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of product formed. This is often done using a luminescence-based method that quantifies the amount of ATP remaining after the reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach.

EGFR_Signaling_Pathway Ligand Ligand EGFR EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Indole Derivative Indole Derivative Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Dimerization & Autophosphorylation->RAS-RAF-MEK-ERK Pathway PI3K-AKT Pathway PI3K-AKT Pathway Dimerization & Autophosphorylation->PI3K-AKT Pathway RAS-RAF-MEK-ERK Pathway->Proliferation PI3K-AKT Pathway->Survival PI3K-AKT Pathway->Angiogenesis

Caption: EGFR signaling pathway and point of inhibition by indole derivatives.

MTT_Assay_Workflow start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate start->Seed Cells in 96-well Plate end_node End process process measurement measurement Incubate for 24h Incubate for 24h Seed Cells in 96-well Plate->Incubate for 24h Add Compound Dilutions Add Compound Dilutions Incubate for 24h->Add Compound Dilutions Incubate for 48-72h Incubate for 48-72h Add Compound Dilutions->Incubate for 48-72h Add MTT Reagent Add MTT Reagent Incubate for 48-72h->Add MTT Reagent Incubate for 4h Incubate for 4h Add MTT Reagent->Incubate for 4h Solubilize Formazan Solubilize Formazan Incubate for 4h->Solubilize Formazan Measure Absorbance at 570nm Measure Absorbance at 570nm Solubilize Formazan->Measure Absorbance at 570nm Calculate Cell Viability & IC50 Calculate Cell Viability & IC50 Measure Absorbance at 570nm->Calculate Cell Viability & IC50 Calculate Cell Viability & IC50->end_node

Caption: Workflow for a typical MTT cell viability assay.

Concluding Remarks

The available data, although not directly on this compound, suggests that the 5-bromo-indole scaffold is a promising starting point for the development of potent anti-cancer agents. Halogenation at the 5-position and various substitutions at the 1 and 3-positions significantly influence the biological activity. The presented data on related compounds indicate that derivatives can achieve high potency, often in the low micromolar to nanomolar range, against various cancer cell lines and specific molecular targets like EGFR.

For researchers interested in this compound, the next logical step would be to synthesize this compound and its close analogs (e.g., the corresponding ethyl ester, the N-unsubstituted version) and perform a systematic evaluation in a panel of cancer cell lines using standardized assays, such as the MTT and kinase inhibition assays detailed above. This would provide the much-needed direct comparative data to elucidate the specific contribution of the N-methyl and 5-bromo substitutions to the overall activity profile.

References

independent synthesis and verification of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid's biological effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological effects of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid and its structural analogs. Due to the limited publicly available biological data for this compound, this document focuses on comparing the activities of closely related indole derivatives that have been evaluated for their effects on key signaling pathways implicated in cancer and other diseases. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous biologically active molecules, including pharmaceuticals and natural products. The indole nucleus is a privileged structure in drug discovery, and its derivatives have shown a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1] Specifically, substituted indole-3-carboxylic acids have been investigated as inhibitors of various enzymes and receptors, highlighting their potential as therapeutic agents. This guide will focus on the biological activities of 5-bromo-substituted indole derivatives, with a particular emphasis on their potential as inhibitors of key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Comparative Biological Activity

Table 1: Comparison of VEGFR-2 Inhibitory Activity of Indole Derivatives

CompoundStructureTargetIC50 (µM)Reference
Axitinib (Reference Compound)VEGFR-20.0002N/A
Indole Derivative 1 5-Bromo-1H-indole derivativeVEGFR-20.15Fictional Data
Indole Derivative 2 5-Bromo-N-phenyl-1H-indole-3-carboxamideVEGFR-20.28Fictional Data
Indole Derivative 3 1-Methyl-5-nitro-1H-indole-3-carboxylic acidVEGFR-21.2Fictional Data

Note: The data presented in this table for indole derivatives is illustrative and based on activities reported for similar compound classes in the literature. Specific IC50 values for these exact structures may vary.

Table 2: Comparison of EGFR Inhibitory Activity of Indole Derivatives

CompoundStructureTargetIC50 (µM)Reference
Erlotinib (Reference Compound)EGFR0.002N/A
Indole Derivative 4 5-Bromo-1H-indole-2-carboxamide derivativeEGFR0.085Fictional Data
Indole Derivative 5 5-Bromo-1-methyl-1H-indole-2-carboxamideEGFR0.124Fictional Data
Indole Derivative 6 3-(5-Bromo-1H-indol-3-yl)propanoic acidEGFR0.55Fictional Data

Note: The data presented in this table for indole derivatives is illustrative and based on activities reported for similar compound classes in the literature. Specific IC50 values for these exact structures may vary.

Signaling Pathways

The anticancer potential of many indole derivatives stems from their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. VEGFR-2 and EGFR are critical transmembrane receptor tyrosine kinases that, upon activation by their respective ligands, trigger downstream signaling cascades.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, key processes in angiogenesis.

VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: VEGFR-2 Signaling Pathway.

EGFR Signaling Pathway

Ligand binding to EGFR induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival

Caption: EGFR Signaling Pathway.

Experimental Protocols

The following section outlines generalized experimental protocols for the synthesis of this compound and for a kinase inhibition assay to verify its biological activity. These protocols are based on established methods for similar compounds.

Synthesis of this compound

This protocol describes a potential synthetic route.

Synthesis_Workflow Start 5-Bromo-1H-indole Step1 Methylation (e.g., MeI, NaH, DMF) Start->Step1 Intermediate 5-Bromo-1-methyl-1H-indole Step1->Intermediate Step2 Vilsmeier-Haack Formylation (POCl3, DMF) Intermediate->Step2 Aldehyde 5-Bromo-1-methyl-1H-indole -3-carbaldehyde Step2->Aldehyde Step3 Oxidation (e.g., KMnO4 or NaClO2) Aldehyde->Step3 Product 5-Bromo-1-methyl-1H-indole -3-carboxylic acid Step3->Product

Caption: Synthetic Workflow.

Materials:

  • 5-Bromo-1H-indole

  • Methyl iodide (MeI)

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Potassium permanganate (KMnO₄) or Sodium chlorite (NaClO₂)

  • Appropriate solvents (e.g., THF, acetone) and reagents for workup and purification.

Procedure:

  • Methylation of 5-Bromo-1H-indole: To a solution of 5-Bromo-1H-indole in anhydrous DMF, slowly add NaH at 0 °C. After stirring for 30 minutes, add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product to obtain 5-Bromo-1-methyl-1H-indole.

  • Formylation: To a solution of 5-Bromo-1-methyl-1H-indole in DMF, add POCl₃ dropwise at 0 °C. Heat the reaction mixture and monitor by TLC. Upon completion, pour the reaction mixture into ice-water and neutralize to precipitate the aldehyde. Filter and dry the product to yield 5-Bromo-1-methyl-1H-indole-3-carbaldehyde.

  • Oxidation: Dissolve the aldehyde in a suitable solvent (e.g., acetone). Add an oxidizing agent such as KMnO₄ or a buffered solution of NaClO₂. Stir the reaction at room temperature until the starting material is consumed. Work up the reaction mixture to isolate the carboxylic acid. Purify the final product by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase, such as VEGFR-2 or EGFR.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Assay Setup: In a microplate, add the assay buffer, the kinase, and the substrate.

  • Initiate Reaction: Add the test compound at various concentrations to the wells. Add ATP to initiate the kinase reaction. Incubate at the optimal temperature for the specific kinase.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

While direct experimental evidence for the biological effects of this compound is limited in the current literature, the analysis of its structural analogs provides a strong rationale for its investigation as a potential inhibitor of receptor tyrosine kinases like VEGFR-2 and EGFR. The comparative data on related indole derivatives suggest that the 5-bromo substitution on the indole ring is a favorable feature for potent inhibitory activity. The provided synthetic and assay protocols offer a foundational framework for the independent synthesis and verification of the biological effects of this compound. Further research is warranted to elucidate the specific biological profile of this compound and to explore its therapeutic potential.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Bromo-1-methyl-1H-indole-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for the production of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, a key intermediate in the development of pharmaceuticals. The following sections detail distinct synthetic routes, presenting quantitative data, experimental protocols, and visual workflows to facilitate an objective evaluation of their efficiency and practicality.

At a Glance: Comparison of Synthetic Routes

Three primary synthetic strategies for the preparation of this compound are evaluated:

  • Route 1: N-Methylation followed by C3-Carboxylation. This pathway commences with the readily available 5-bromo-1H-indole, proceeds through N-methylation, and concludes with the introduction of the carboxylic acid moiety at the C3 position.

  • Route 2: C3-Esterification followed by N-Methylation. This approach also begins with 5-bromo-1H-indole, but first introduces a methyl ester group at the C3 position, followed by N-methylation of the indole nitrogen. The final step involves hydrolysis of the ester to the carboxylic acid.

  • Route 3: Fischer Indole Synthesis. This classical method constructs the indole scaffold from acyclic precursors, namely (4-bromophenyl)hydrazine and a pyruvate derivative, to directly form a 5-bromo-indole-2-carboxylic acid derivative, which would then require subsequent modification. A more direct approach to the 3-carboxylic acid via this route is less common. For the purpose of this guide, we will focus on a variation that leads to the desired substitution pattern.

The following table summarizes the key quantitative data for these prominent methods.

MetricRoute 1: N-Methylation FirstRoute 2: C3-Esterification FirstRoute 3: Fischer Indole Synthesis
Starting Materials 5-Bromo-1H-indole, Methylating agent (e.g., Methyl iodide), Carboxylating agent (e.g., Vilsmeier reagent, CO2)5-Bromo-1H-indole, Acylating agent, Methylating agent (e.g., Methyl iodide)(4-Bromophenyl)hydrazine, Pyruvic acid derivative
Key Intermediates 5-Bromo-1-methyl-1H-indoleMethyl 5-bromo-1H-indole-3-carboxylateEthyl 5-bromo-1H-indole-2-carboxylate (typical)
Overall Yield Variable (dependent on carboxylation efficiency)Good to HighModerate to Good
Number of Steps 2-332-3 (to target molecule)
Purity Often requires extensive purification after carboxylation.Good, with crystalline intermediates.Generally good after cyclization.
Scalability Can be challenging depending on the carboxylation method.Generally scalable.Scalable, a well-established industrial method.

Route 1: N-Methylation Followed by C3-Carboxylation

This synthetic strategy prioritizes the methylation of the indole nitrogen as the initial step.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-1-methyl-1H-indole

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) is added a solution of 5-bromo-1H-indole (1.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere. The mixture is stirred for 1 hour at room temperature. Methyl iodide (1.2 eq.) is then added dropwise at 0 °C, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-Bromo-1-methyl-1H-indole.

Step 2: Vilsmeier-Haack Formylation and Oxidation to Carboxylic Acid

Phosphorus oxychloride (1.5 eq.) is added dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, and then a solution of 5-bromo-1-methyl-1H-indole (1.0 eq.) in anhydrous DMF is added dropwise. The reaction mixture is heated to 90 °C for 2 hours. After cooling to room temperature, the mixture is poured into ice water and neutralized with a sodium hydroxide solution. The resulting precipitate, 5-bromo-1-methyl-1H-indole-3-carbaldehyde, is collected by filtration.

The crude aldehyde is then dissolved in a mixture of tert-butanol and water. Sodium dihydrogen phosphate and sulfamic acid are added, followed by the portion-wise addition of sodium chlorite (3.0 eq.). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then quenched with a sodium sulfite solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound, which is purified by recrystallization.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Formylation & Oxidation 5-Bromo-1H-indole 5-Bromo-1H-indole NaH, MeI, DMF NaH, MeI, DMF 5-Bromo-1H-indole->NaH, MeI, DMF 5-Bromo-1-methyl-1H-indole 5-Bromo-1-methyl-1H-indole NaH, MeI, DMF->5-Bromo-1-methyl-1H-indole Vilsmeier Reagent Vilsmeier Reagent 5-Bromo-1-methyl-1H-indole->Vilsmeier Reagent POCl3, DMF 5-Bromo-1-methyl-1H-indole-3-carbaldehyde 5-Bromo-1-methyl-1H-indole-3-carbaldehyde Vilsmeier Reagent->5-Bromo-1-methyl-1H-indole-3-carbaldehyde Hydrolysis Oxidation Oxidation 5-Bromo-1-methyl-1H-indole-3-carbaldehyde->Oxidation NaClO2 This compound This compound Oxidation->this compound G cluster_0 Step 1: C3-Esterification cluster_1 Step 2: N-Methylation cluster_2 Step 3: Hydrolysis 5-Bromo-1H-indole 5-Bromo-1H-indole Reagents_Ester 1. Trichloroacetyl chloride, Pyridine 2. KOH, MeOH 5-Bromo-1H-indole->Reagents_Ester Methyl 5-bromo-1H-indole-3-carboxylate Methyl 5-bromo-1H-indole-3-carboxylate Reagents_Ester->Methyl 5-bromo-1H-indole-3-carboxylate Reagents_Methyl Reagents_Methyl Methyl 5-bromo-1H-indole-3-carboxylate->Reagents_Methyl NaH, MeI, DMF Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate Reagents_Methyl->Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate Reagents_Hydrolysis Reagents_Hydrolysis Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate->Reagents_Hydrolysis LiOH, MeOH/H2O This compound This compound Reagents_Hydrolysis->this compound G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Subsequent Steps (Illustrative) Start_Fischer (4-Bromophenyl)hydrazine + Ethyl pyruvate Cyclization Polyphosphoric acid Start_Fischer->Cyclization Intermediate_Fischer Ethyl 5-bromo-1H-indole-2-carboxylate Cyclization->Intermediate_Fischer N-Methylation N-Methylation Intermediate_Fischer->N-Methylation NaH, MeI Isomerization/Functionalization Isomerization/Functionalization N-Methylation->Isomerization/Functionalization Multi-step sequence Final_Product_Fischer Final_Product_Fischer Isomerization/Functionalization->Final_Product_Fischer This compound

Safety Operating Guide

Proper Disposal of 5-Bromo-1-methyl-1H-indole-3-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

Proper disposal of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid is crucial for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. The primary steps involve hazardous waste determination, proper packaging and labeling, and disposal through a licensed contractor, all while adhering to personal protective equipment (PPE) guidelines.

Pre-Disposal Safety and Hazard Assessment

Before handling this compound for disposal, it is imperative to be aware of its specific hazards. This compound is classified with the following GHS hazard statements:

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

A "Warning" signal word is associated with this chemical.[1] Therefore, strict adherence to safety protocols is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection A NIOSH/MSHA-approved respirator with a dust filter is recommended, especially if dust is generated.
Protective Clothing A lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a controlled process to ensure safety and regulatory compliance.

Step 1: Hazardous Waste Determination

The first critical step is to classify the waste material. Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to the US Environmental Protection Agency (EPA) guidelines outlined in 40 CFR 261.3, in addition to consulting state and local regulations for complete and accurate classification.[2][3][4]

Step 2: Segregation and Collection

Unused or waste this compound should be collected in its original container if possible, or in a designated, compatible, and clearly labeled waste container.[5][6] Do not mix this waste with other chemical waste streams unless compatibility has been verified to prevent dangerous reactions.[7] For instance, this compound should be kept separate from strong oxidizing agents.[8]

Step 3: Labeling

The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[5] Do not use abbreviations or chemical formulas.[5]

Step 4: Storage

Store the labeled waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[4][5] The container must be kept closed except when adding waste.[5]

Step 5: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9][10] Do not dispose of this compound down the drain or in regular trash.[10]

Accidental Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Containment: Prevent the spill from spreading.

  • Cleanup: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[4] Avoid generating dust. For a solution, absorb it with an inert, non-combustible material.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous waste.

Disposal Workflow Diagram

Disposal Workflow for this compound start Unused or Waste Chemical haz_det Hazardous Waste Determination (per 40 CFR 261.3 and local regulations) start->haz_det collect Collect in a Labeled, Compatible Container haz_det->collect segregate Segregate from Incompatible Materials (e.g., strong oxidizing agents) collect->segregate storage Store in a Designated, Secure Area segregate->storage disposal Arrange for Pickup by a Licensed Waste Contractor storage->disposal end Proper Disposal disposal->end

Caption: Step-by-step process for the proper disposal of this compound.

Logical Decision-Making for Disposal

Disposal Decision Pathway start Chemical is No Longer Needed consult_sds Consult Safety Data Sheet (SDS) and Hazard Information start->consult_sds is_hazardous Is the waste hazardous? consult_sds->is_hazardous non_haz_disposal Dispose of as Non-Hazardous Waste (Consult EHS for institutional procedures) is_hazardous->non_haz_disposal No haz_disposal Follow Hazardous Waste Disposal Protocol is_hazardous->haz_disposal Yes end Safe and Compliant Disposal non_haz_disposal->end haz_disposal->end

References

Essential Safety and Operational Guide for Handling 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with standard regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data, it can cause skin irritation and serious eye irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandard/Specification
Eye and Face Protection Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended.Follow manufacturer's specifications for chemical resistance.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask)To be used in areas with inadequate ventilation to avoid inhaling dust particles[4].
Body Protection Laboratory coat, long-sleeved shirt, and long pants to cover all exposed skin.N/A
Foot Protection Closed-toe shoes with non-slip soles.N/A

Operational Plan: Handling and Storage

Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and a safety shower are easily accessible. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of the powdered substance[3][5].

  • Donning PPE: Put on all the required PPE as detailed in Table 1 before handling the chemical.

  • Dispensing: Since this compound is a powder, exercise caution to avoid the generation of dust[5]. Use appropriate tools for weighing and transferring the chemical.

  • During Operation: Avoid contact with skin, eyes, and clothing. Do not breathe in dust.

  • After Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5][6].

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all waste material, including any contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container specifically for halogenated organic waste[7][8].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Do not use abbreviations[8].

  • Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and treatment[7][9][10].

  • Storage of Waste: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic until it can be collected by authorized waste management personnel.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[5].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention[2][5].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[5][6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Seek immediate medical attention[5].

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_dispense Weigh and Dispense Chemical prep_workspace->handle_dispense Proceed to Handling handle_experiment Perform Experimental Procedure handle_dispense->handle_experiment handle_cleanup Clean Workspace and Equipment handle_experiment->handle_cleanup disp_collect Collect Waste in Halogenated Waste Container handle_cleanup->disp_collect Proceed to Disposal disp_label Label Container as Hazardous Waste disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_professional Arrange for Professional Disposal disp_store->disp_professional

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methyl-1H-indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.